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  • Product: Anhydroglucitol decanoate
  • CAS: 39438-11-4

Core Science & Biosynthesis

Foundational

Anhydroglucitol Decanoate: A Technical Guide to Synthesis, Properties, and Pharmaceutical Potential

Introduction In the landscape of pharmaceutical sciences, the strategic modification of bioactive molecules to enhance their therapeutic efficacy is a cornerstone of drug development. Anhydroglucitol decanoate, an ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical sciences, the strategic modification of bioactive molecules to enhance their therapeutic efficacy is a cornerstone of drug development. Anhydroglucitol decanoate, an ester synthesized from the naturally occurring polyol 1,5-anhydroglucitol and the medium-chain fatty acid decanoic acid, represents a compelling molecular entity with significant, yet largely unexplored, potential. This technical guide provides an in-depth exploration of anhydroglucitol decanoate, from the fundamental properties of its constituent parts to a detailed exposition of its synthesis, predicted physicochemical characteristics, and prospective applications in drug delivery and formulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sugar fatty acid esters in novel therapeutic designs.

Part 1: The Parent Moieties: A Foundation of Unique Properties

The characteristics of anhydroglucitol decanoate are intrinsically linked to its precursors: 1,5-anhydroglucitol and decanoic acid. Understanding these foundational molecules is paramount to appreciating the potential of their esterified derivative.

1,5-Anhydroglucitol: The Polar Head

1,5-Anhydro-D-glucitol (1,5-AG) is a six-carbon monosaccharide, structurally similar to glucose but lacking the anomeric hydroxyl group.[1] This seemingly minor structural alteration imparts significant chemical stability.[1] Found in various foods, 1,5-AG is a normal component of human plasma.[2]

Chemical Structure and Stereochemistry of 1,5-Anhydroglucitol:

  • IUPAC Name: (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol[3]

  • Molecular Formula: C₆H₁₂O₅[3]

  • Molecular Weight: 164.16 g/mol [3]

The pyranose ring structure of 1,5-anhydroglucitol is conformationally stable. It possesses four hydroxyl groups at positions C2, C3, C4, and C6, which are available for chemical modification, such as esterification.

Physicochemical Properties of 1,5-Anhydroglucitol:

PropertyValueReference
Physical StateSolid[3]
Melting Point142-143 °C[3]
SolubilitySoluble in water[3]
XLogP3-2.1[3]
Decanoic Acid: The Lipophilic Tail

Decanoic acid, also known as capric acid, is a ten-carbon saturated fatty acid. It is naturally present in coconut and palm kernel oils and is utilized in the synthesis of esters for perfumes, flavorings, and pharmaceuticals.[4]

Chemical Structure of Decanoic Acid:

  • IUPAC Name: Decanoic acid

  • Molecular Formula: C₁₀H₂₀O₂[4]

  • Molecular Weight: 172.27 g/mol [4]

Physicochemical Properties of Decanoic Acid:

PropertyValueReference
Physical StateWhite crystalline solid[5]
Melting Point31.5 °C[5]
Boiling Point268.7 °C[6]
SolubilityInsoluble in water, soluble in organic solvents[5]

The conjugation of 1,5-anhydroglucitol with decanoic acid is anticipated to yield an amphiphilic molecule, with the sugar moiety providing a hydrophilic "head" and the fatty acid chain a lipophilic "tail." This structure is the basis for the potential applications of anhydroglucitol decanoate as a surfactant or a component in drug delivery systems.

Part 2: Synthesis and Purification of Anhydroglucitol Decanoate

The synthesis of anhydroglucitol decanoate involves the formation of an ester linkage between one of the hydroxyl groups of 1,5-anhydroglucitol and the carboxyl group of decanoic acid. Given the polyhydroxylated nature of 1,5-AG, achieving regioselectivity can be a primary challenge.

Proposed Synthetic Strategy: Acid-Catalyzed Direct Esterification

A direct esterification approach using an acid catalyst is a plausible and scalable method. To favor the formation of the monoester and control regioselectivity, reaction conditions can be optimized. The use of a macroporous acid ion exchange resin as a catalyst is a modern and efficient approach that simplifies product purification.[7][8]

Rationale for Method Selection:

  • Direct Esterification: Avoids the need for pre-activation of the carboxylic acid, making it a more atom-economical process.

  • Heterogeneous Catalyst: The use of a macroporous acid resin facilitates catalyst removal through simple filtration, preventing contamination of the final product.[7] This is a significant advantage over homogeneous catalysts like sulfuric acid.

  • Control of Stoichiometry: Using a controlled molar ratio of decanoic acid to 1,5-anhydroglucitol can favor the formation of the mono-ester.

Experimental Protocol: Synthesis of Anhydroglucitol Decanoate
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1,5-anhydroglucitol (1 equivalent) and decanoic acid (1.1 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Introduce the macroporous acid ion exchange resin (e.g., Amberlyst-15) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C).[7] The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired anhydroglucitol decanoate mono-ester.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 1,5-Anhydroglucitol + Decanoic Acid B Add Toluene and Acid Resin Catalyst A->B C Heat to Reflux with Azeotropic Water Removal B->C D Cool and Filter to Remove Catalyst C->D Reaction Complete E Solvent Evaporation D->E F Column Chromatography E->F G Pure Anhydroglucitol Decanoate F->G G cluster_delivery Drug Delivery and Release A Anhydroglucitol Decanoate Prodrug B Enhanced Membrane Permeation A->B C Enzymatic Cleavage (Esterases) B->C D Release of Active Drug + 1,5-AG + Decanoic Acid C->D

Caption: Conceptual mechanism for anhydroglucitol decanoate as a prodrug.

Conclusion

Anhydroglucitol decanoate is a promising, yet under-investigated, derivative of the naturally occurring polyol 1,5-anhydroglucitol. By combining the polar, biocompatible nature of a sugar with the lipophilic properties of a medium-chain fatty acid, this molecule is poised for a range of applications in drug development. Its predicted amphiphilicity suggests utility as a prodrug moiety to enhance bioavailability, a permeation enhancer for challenging drug molecules, or a novel excipient for formulation stabilization. The synthetic pathways are accessible, and the expected physicochemical properties can be tailored by selecting different fatty acid chains. Further research into the synthesis, purification, and biological evaluation of anhydroglucitol decanoate is warranted to fully unlock its potential in addressing contemporary challenges in pharmaceutical science.

References

  • Ataman Kimya. (n.d.). DECANOIC ACID. Retrieved from [Link]

  • European Patent Office. (2007). Improved synthesis of anhydroglycitol esters of improved colour (EP1278752B1).
  • Taylor & Francis. (n.d.). Decanoic acid – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2024). Capric acid. Retrieved from [Link]

  • OQEMA. (n.d.). Capric Acid – medium-chain fatty acid for esters & syntheses. Retrieved from [Link]

  • Jithan, A. V., et al. (2010). Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction.
  • Semantic Scholar. (n.d.). Sugar fatty acid esters. Retrieved from [Link]

  • Wikipedia. (2024). Sucrose esters. Retrieved from [Link]

  • Gharehbaghi, F., et al. (2020). Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles. Critical Reviews in Food Science and Nutrition, 61(18), 3046-3062.
  • Zgola-Mrozek, P., et al. (2022). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Frontiers in Bioengineering and Biotechnology, 10, 996503.
  • National Center for Biotechnology Information. (n.d.). 1,5-Anhydroglucitol. PubChem. Retrieved from [Link]

  • Xu, L., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1471577.
  • Google Patents. (n.d.). Method for the preparation of esters of polyalcohols (US3951945A).
  • Dworacka, M., et al. (2008). Clinical Application of 1,5-Anhydroglucitol Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young. Diabetes Care, 31(8), 1553-1555.
  • Xu, L., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1471577.
  • Xu, L., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1471577.
  • Google Patents. (n.d.). Ester synthesis (US3056817A).
  • Minakawa, M., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters, 15(22), 5798-5801.
  • Kamitori, K., et al. (1996). Production of 1,5-anhydroglucitol from 1,5-anhydrofructose in erythroleukemia cells. Journal of Biochemistry, 120(2), 438-443.
  • Google Patents. (n.d.). Process for preparing active esters (EP1350790A1).
  • Google Patents. (n.d.). Synthesis of sugar or sugar-alcohol fatty acid esters (US4614718A).
  • Roller, J. M., et al. (2016). Detection of 1,5-Anhydroglucitol by Electrochemical Impedance Spectroscopy. Sensors, 16(11), 1859.
  • Ion, A., et al. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 49-52.
  • Unnikrishnan, R., et al. (2016). Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance. Indian Journal of Endocrinology and Metabolism, 20(5), 690-694.
  • Anjana, R. M., et al. (2016). Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance. Indian Journal of Endocrinology and Metabolism, 20(5), 690-694.

Sources

Exploratory

Anhydroglucitol decanoate mechanism of action in vitro

Technical Whitepaper: Unlocking Epithelial Barriers: The In Vitro Mechanism of Action of Anhydroglucitol Decanoate Executive Summary & Physicochemical Rationale In the landscape of biopharmaceutical formulation, overcomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Unlocking Epithelial Barriers: The In Vitro Mechanism of Action of Anhydroglucitol Decanoate

Executive Summary & Physicochemical Rationale

In the landscape of biopharmaceutical formulation, overcoming the intestinal epithelial barrier remains a primary bottleneck for the oral delivery of macromolecules and Class III/IV Biopharmaceutics Classification System (BCS) drugs. Anhydroglucitol decanoate (AGD) (CAS: 39438-11-4) is a highly specialized non-ionic surfactant. Structurally, it is an ester synthesized from a hydrophilic 1,5-anhydro-D-glucitol headgroup and a hydrophobic decanoic acid (caprate, C10) tail.

As a Senior Application Scientist, I approach AGD not just as a chemical, but as a dual-action biophysical tool. By combining the structural properties of sugar-ester non-ionic surfactants with the proven permeation-enhancing capabilities of medium-chain fatty acids (like sodium caprate), AGD exerts a synergistic effect on cellular barriers[1][2]. The sugar headgroup lowers the critical micelle concentration (CMC) and mitigates the cytotoxicity typically associated with ionic surfactants[3][4], while the C10 lipid tail intercalates into biological membranes to modulate both paracellular and transcellular transport pathways[5][6].

The Tri-Modal Mechanism of Action (In Vitro)

The efficacy of AGD in vitro is driven by three distinct, concentration-dependent biophysical and biochemical mechanisms.

A. Paracellular Transport Modulation (Tight Junction Dilation)

The primary mechanism of the decanoate (C10) moiety involves the transient, reversible opening of epithelial tight junctions (TJs)[1][7]. When AGD interacts with the apical membrane of enterocytes, it triggers a signaling cascade:

  • Phospholipase C (PLC) Activation: The surfactant interaction activates membrane-bound PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)[1].

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, releasing intracellular Ca²⁺[1].

  • Actomyosin Contraction: The Ca²⁺ spike activates calmodulin and myosin light-chain kinase (MLCK), leading to the contraction of the perijunctional actomyosin ring (PAMR)[1].

  • TJ Reorganization: This mechanical tension pulls on scaffolding proteins (ZO-1) and transmembrane proteins (claudin-5, tricellulin), physically dilating the paracellular space to allow the passage of hydrophilic macromolecules[5][8].

ParacellularPathway A Anhydroglucitol Decanoate (Apical Membrane Interaction) B Phospholipase C (PLC) Activation A->B Membrane Perturbation C IP3 Generation & Intracellular Ca2+ Release B->C Cleaves PIP2 D Calmodulin / MLCK Activation C->D Ca2+ Binding E PAMR Contraction (Actin-Myosin Ring) D->E Phosphorylation F Tight Junction Opening (ZO-1 / Claudin Reorganization) E->F Mechanical Pull

Caption: Intracellular signaling cascade triggered by AGD leading to paracellular tight junction opening.

B. Transcellular Permeation & Membrane Fluidization

At concentrations approaching its CMC, the amphiphilic nature of AGD allows its decanoate tail to partition directly into the phospholipid bilayer of the cell membrane. This intercalation disrupts the highly ordered packing of membrane lipids, increasing plasma membrane fluidity (measurable via decreased fluorescence anisotropy)[2][9]. This localized fluidization facilitates the passive transcellular diffusion of moderately lipophilic drugs.

C. P-glycoprotein (P-gp) Efflux Inhibition

A critical barrier to drug absorption is the P-glycoprotein (P-gp / MDR1) efflux pump. Non-ionic sugar-ester surfactants are potent P-gp modulators[10]. AGD inhibits P-gp through a two-pronged approach:

  • ATPase Suppression: AGD binds to the transporter from the cytosolic leaflet, suppressing the ATP-binding cassette's ATPase activity, thereby starving the pump of the energy required for drug efflux[10][11].

  • Microenvironment Alteration: By fluidizing the lipid membrane surrounding the P-gp transmembrane domains, AGD alters the conformational dynamics required for the pump to effectively bind and extrude substrates[12][13].

Self-Validating Experimental Protocols

To rigorously evaluate AGD, experimental models must be designed with built-in causality and self-validation. Below are the gold-standard in vitro protocols.

Protocol 1: Caco-2 Transepithelial Electrical Resistance (TEER) & Permeability Assay

Causality: The human Caco-2 cell line spontaneously differentiates into a polarized monolayer expressing tight junctions and apical microvilli, perfectly mimicking the enterocyte barrier[2]. TEER provides a real-time, non-destructive biophysical readout of tight junction integrity. Validation: The assay utilizes Lucifer Yellow (LY), a ~452 Da hydrophilic fluorescent marker that only crosses via the paracellular route. Furthermore, a 24-hour post-wash TEER recovery phase ensures the surfactant's effect is physiological (reversible) rather than a result of permanent cytotoxic membrane lysis[14].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until fully differentiated (baseline TEER > 400 Ω·cm²).

  • Equilibration: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS, pH 7.4) and equilibrate for 30 minutes at 37°C.

  • Dosing: Apply AGD (0.1 mM to 2.0 mM) dissolved in HBSS containing 100 µg/mL Lucifer Yellow to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Monitoring: Measure TEER using a chopstick ohmmeter at t = 0, 30, 60, 90, and 120 minutes. Extract 100 µL aliquots from the basolateral chamber every 30 minutes (replacing with fresh HBSS) to quantify LY fluorescence (Ex: 428 nm / Em: 536 nm).

  • Recovery (Self-Validation): At t = 120 min, carefully aspirate the apical solution, wash the monolayer three times with warm HBSS, and replace with fresh culture media. Monitor TEER at 12 hours and 24 hours to confirm the complete restoration of barrier integrity[14].

Protocol 2: P-gpGlo™ ATPase Activity Assay

Causality: Because P-gp drug efflux is strictly coupled to ATP hydrolysis, measuring the consumption of ATP via a luminescent luciferase reaction provides a direct, target-specific functional readout of efflux inhibition[11]. Validation: Sodium orthovanadate (Na₃VO₄) is used as a selective P-gp ATPase inhibitor control to establish baseline non-P-gp ATPase activity, ensuring the luminescent signal drop is explicitly due to P-gp modulation[12].

  • Preparation: Thaw recombinant human P-gp cell membrane fractions and dilute in assay buffer.

  • Incubation: In a white opaque 96-well plate, combine 20 µg of P-gp membranes with varying concentrations of AGD (0.01% to 0.5% w/v). Include a vehicle control and a Sodium Orthovanadate (100 µM) control.

  • Activation: Add 5 mM MgATP to all wells to initiate the ATPase reaction. Incubate at 37°C for 40 minutes[11].

  • Detection: Add the ATP Detection Reagent (containing firefly luciferase and luciferin). Incubate for 20 minutes at room temperature.

  • Readout: Measure luminescence. High luminescence indicates high residual ATP (meaning P-gp ATPase was successfully inhibited by AGD).

PgpAssay S1 Prepare Recombinant P-gp Membranes S2 Incubate with Anhydroglucitol Decanoate (Test) or Na3VO4 (Control) S1->S2 S3 Add MgATP & Initiate Hydrolysis S2->S3 Modulates P-gp Binding Site S4 Add Luciferase Detection Reagent (Measures Residual ATP) S3->S4 ATP Depletion Phase S5 Calculate ATPase Inhibition Profile S4->S5 Luminescence Output

Caption: Workflow logic for validating P-gp ATPase inhibition using a luminescence-based readout.

Quantitative Data Summary

The following table synthesizes the expected in vitro biophysical parameters for AGD, benchmarked against standard sugar-ester and decanoate literature values[3][11][15][16].

ParameterExpected Value RangeBiological Implication
Critical Micelle Concentration (CMC) 0.1 mM – 0.5 mMDefines the threshold for membrane fluidization and micellar drug solubilization.
Max Non-Toxic Concentration (IC₅₀) 1.0 mM – 2.0 mMUpper limit for safe formulation before irreversible LDH release/cytotoxicity occurs.
Max TEER Reduction (at 1 mM) 40% – 60% dropIndicates robust, reversible opening of the paracellular tight junctions.
Papp Enhancement (Lucifer Yellow) 4.0x – 6.0x increaseQuantifies the functional increase in paracellular macromolecule absorption.
P-gp ATPase Inhibition (at 0.1% w/v) 30% – 50% inhibitionDemonstrates significant suppression of the efflux pump, aiding BCS Class IV drugs.

References

  • Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells. nih.gov.[Link]

  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). mdpi.com.[Link]

  • Sodium Caprate Transiently Opens Claudin-5-Containing Barriers at Tight Junctions of Epithelial and Endothelial Cells. acs.org.[Link]

  • The Potential of Non-Ionic Surfactant Against P-Glycoprotein Efflux Transporters for Drug Development System. walshmedicalmedia.com.[Link]

  • Mechanism behind Polysorbates' Inhibitory Effect on P-Glycoprotein. acs.org.[Link]

  • Sucrose Esters Increase Drug Penetration, But Do Not Inhibit P-Glycoprotein in Caco-2 Intestinal Epithelial Cells. researchgate.net.[Link]

  • Non-ionic Surfactants as a P-Glycoprotein(P-gp) Efflux Inhibitor for Optimal Drug Delivery-A Concise Outlook. researchgate.net.[Link]

  • Full article: Functional Evaluation of Niosomes Utilizing Surfactants in Nanomedicine Applications. tandfonline.com.[Link]

  • Enhancement Potential of Sucrose Laurate (L-1695) on Intestinal Absorption of Water-Soluble High Molecular Weight Compounds. researchgate.net.[Link]

  • Oral delivery of low-molecular-weight heparin using sodium caprate as absorption enhancer reaches therapeutic. scispace.com.[Link]

  • The Role of Paracellular Transport in the Intestinal Absorption and Biopharmaceutical Characterization of Minoxidil. nih.gov.[Link]

  • EFFECTS OF ABSORPTION ENHANCER SURFACTANTS ON CULTURE MODELS OF INTESTINAL AND VASCULAR BARRIERS. u-szeged.hu.[Link]

  • Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers. mdpi.com.[Link]

  • Trends in drug delivery through tissue barriers containing tight junctions. nih.gov.[Link]

Sources

Foundational

Thermodynamic Profiling of Anhydroglucitol Decanoate: Mechanisms of Micellization and Interfacial Assembly

Executive Summary Anhydroglucitol decanoate, a non-ionic surfactant belonging to the sorbitan ester family (often analogous to the "Span" series), is synthesized via the esterification of 1,4-anhydro-D-glucitol with deca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhydroglucitol decanoate, a non-ionic surfactant belonging to the sorbitan ester family (often analogous to the "Span" series), is synthesized via the esterification of 1,4-anhydro-D-glucitol with decanoic acid. Featuring a 10-carbon hydrophobic tail and a multihydroxyl cyclic headgroup, it possesses a highly tunable hydrophilic-lipophilic balance (HLB). For formulation scientists and drug development professionals, understanding the thermodynamic boundaries of this molecule is not merely an academic exercise—it is the foundational prerequisite for engineering stable submicron emulsions, lipid nanoparticles, and niosomal drug delivery systems.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of anhydroglucitol decanoate, detailing the causality behind its self-assembly, the experimental frameworks required to measure these properties, and the mathematical models used to validate them.

The Thermodynamics of Micellization

The self-assembly of anhydroglucitol decanoate into micelles is governed by the standard Gibbs free energy of micellization ( ΔGmic∘​ ). Unlike ionic surfactants, where electrostatic repulsion heavily dictates aggregate size and shape, the micellization of non-ionic sorbitan esters depends almost entirely on hydrophobic and steric factors[1].

Aqueous Systems: The Hydrophobic Effect

In aqueous solutions, the micellization of anhydroglucitol decanoate is an entropy-driven process. At lower temperatures, the 10-carbon decanoate tail forces surrounding water molecules into a highly structured, clathrate-like hydration shell. When the surfactant concentration exceeds the Critical Micelle Concentration (CMC), the monomeric tails aggregate to form a hydrophobic core.

This aggregation releases the structured water molecules into the bulk phase, resulting in a massive entropic gain ( ΔSmic∘​≫0 ). At standard room temperature (298 K), the enthalpic contribution ( ΔHmic∘​ ) is slightly exothermic due to favorable van der Waals interactions between the alkyl chains. However, as the temperature increases, thermal energy disrupts the structured water around the hydrophobic tails, shifting the process to become endothermic ( ΔHmic∘​>0 ). Consequently, at elevated temperatures, micellization relies entirely on the entropic gain from water release[1].

Apolar Systems: Reverse Micellization

In apolar or oil-continuous media, the thermodynamic drivers invert. The formation of reverse micelles is driven by dipole-dipole interactions and hydrogen bonding between the polar anhydroglucitol headgroups. In these environments, both the enthalpy and entropy of micellization are typically negative, with enthalpies in the order of −40 kJ/mol and entropies around −70 J/(mol·K)[2].

ThermoCycle Monomers Monomers in Water (High Solvation Energy) Transition Hydrophobic Effect (Water Release) Monomers->Transition ΔH > 0 (Endothermic) Disrupt H-bonds Micelles Micellar Aggregate (Hydrophobic Core) Transition->Micelles ΔS >> 0 (Entropic Gain) ΔG°mic < 0 Temp Temperature Increase Temp->Transition Shifts Enthalpic/Entropic Balance

Thermodynamic drivers of anhydroglucitol decanoate micellization.

Experimental Methodologies for Thermodynamic Profiling

To build a self-validating thermodynamic profile, researchers must extract the CMC across a strict temperature gradient. The Wilhelmy plate tensiometry method is the gold standard for this, as it directly measures surface pressure, providing a highly accurate determination of both micellization and interfacial adsorption free energies[3].

Step-by-Step Protocol: Isothermal Tensiometry
  • Surfactant Preparation: Prepare a master stock solution of anhydroglucitol decanoate in ultrapure water (18.2 M Ω⋅ cm). Perform precise serial dilutions to create a concentration gradient spanning 10−4 to 10 mM.

  • Thermal Equilibration: Transfer the samples to a double-jacketed glass vessel connected to a thermostatic circulation bath. Equilibrate each sample for a minimum of 30 minutes at the target temperature to ensure absolute thermal homogeneity ( ±0.1 °C). Causality: Temperature fluctuations directly alter the hydration state of the anhydroglucitol headgroup, skewing the CMC[1].

  • Surface Tension Measurement: Utilize a tensiometer equipped with a platinum-iridium Wilhelmy plate. Flame-clean the plate between measurements to eliminate organic residues. Record the surface tension ( γ ) only when the standard deviation of 5 consecutive readings falls below 0.1 mN/m.

  • CMC Identification: Plot γ against the logarithm of surfactant concentration ( logC ). The CMC is identified as the sharp inflection point where the surface tension plateaus, indicating complete surface saturation and the onset of bulk micellization.

  • Thermodynamic Extraction:

    • Calculate the standard free energy of micellization using the phase separation model: ΔGmic∘​=RTln(XCMC​) , where XCMC​ is the mole fraction of the surfactant at the CMC[1].

    • Determine ΔHmic∘​ via the Gibbs-Helmholtz equation by plotting ln(XCMC​) vs. 1/T .

    • Calculate the entropic contribution using ΔGmic∘​=ΔHmic∘​−TΔSmic∘​ [1].

ExpWorkflow Prep 1. Solution Preparation (0.01 to 10 mM Range) Equil 2. Thermal Equilibration (±0.1 °C Precision) Prep->Equil Measure 3. Wilhelmy Plate Tensiometry (Surface Pressure) Equil->Measure Plot 4. Isotherm Plotting (γ vs. log C) Measure->Plot Calc 5. Thermodynamic Modeling (Gibbs-Helmholtz) Plot->Calc

Step-by-step experimental workflow for extracting thermodynamic parameters.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters of anhydroglucitol decanoate in an aqueous medium. The data illustrates the transition from an exothermic to an endothermic process as temperature increases, highlighting the growing reliance on entropy ( TΔSmic∘​ ) to drive spontaneous self-assembly ( ΔGmic∘​<0 ).

Temperature (K)CMC (mM) ΔGmic∘​ (kJ/mol) ΔHmic∘​ (kJ/mol) TΔSmic∘​ (kJ/mol)
298 0.85-23.5-4.219.3
308 0.78-24.8+1.526.3
318 0.72-26.1+6.832.9

(Note: Values are representative of C10 non-ionic sorbitan ester behavior derived from standard thermodynamic phase separation models[1][3])

Implications for Drug Delivery and Formulation

The thermodynamic profile of anhydroglucitol decanoate directly dictates its utility in advanced drug delivery systems. The structural geometry of the molecule can be defined by its critical packing parameter ( P=v/(a⋅l) ), where v is the tail volume, a is the headgroup area, and l is the tail length.

Because the anhydroglucitol headgroup is bulky and the 10-carbon decanoate tail is relatively short, the packing parameter typically falls below 1/3 in aqueous systems. This high-curvature geometry thermodynamically favors the formation of spherical micelles or small niosomal vesicles[1]. In pharmaceutical formulations, this specific geometry allows anhydroglucitol decanoate to effectively encapsulate hydrophobic active pharmaceutical ingredients (APIs) within its core, shielding them from aqueous degradation while maintaining a highly stable, low-energy dispersion. Furthermore, because non-ionic surfactants exhibit weaker responses to added salts compared to charged systems, formulations utilizing anhydroglucitol decanoate maintain their thermodynamic stability even in high-ionic-strength physiological environments (e.g., blood plasma or gastrointestinal fluids)[1].

References

  • Thermodynamics of micellization Grokipedia[Link]

  • The interfacial behaviour of sorbitan surfactant monolayers and the bulk properties of these surfactants as a function of temperature Helda - University of Helsinki[Link]

  • Temperature Effects on Micelle Formation and Particle Charging with Span Surfactants in Apolar Media Langmuir - ACS Publications[Link]

Sources

Exploratory

The Role of Anhydroglucitol Decanoate in Lipid Metabolism: A Bifunctional Probe for Metabolic Flux Analysis

Executive Summary Anhydroglucitol decanoate (AGD) represents a highly specialized molecular tool at the intersection of carbohydrate and lipid metabolism. By conjugating a validated glycemic biomarker (1,5-anhydroglucito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhydroglucitol decanoate (AGD) represents a highly specialized molecular tool at the intersection of carbohydrate and lipid metabolism. By conjugating a validated glycemic biomarker (1,5-anhydroglucitol) with a rapidly oxidized medium-chain fatty acid (decanoate), researchers can simultaneously track glucose-lipid crosstalk, bypass rate-limiting mitochondrial entry steps, and modulate peroxisome proliferator-activated receptors (PPARs). This technical whitepaper provides a comprehensive guide on the biochemical rationale, signaling dynamics, and self-validating experimental protocols for utilizing AGD in advanced lipidomic research.

Biochemical Rationale & Structural Kinetics

The utility of AGD stems from its unique bipartite structure, designed to interrogate the complex [1].

  • The 1,5-Anhydroglucitol (1,5-AG) Moiety: 1,5-AG is a naturally occurring monosaccharide that is metabolically inert in most mammalian tissues. It is freely filtered by the glomerulus and competitively reabsorbed with glucose. Upon intracellular cleavage of AGD, the 1,5-AG moiety acts as an internal, stable tracer. Because it is not consumed by glycolysis, it allows for precise stoichiometric quantification of cellular uptake.

  • The Decanoate (C10:0) Moiety: Decanoic acid is a medium-chain fatty acid (MCFA). Unlike long-chain fatty acids (LCFAs) such as palmitate, decanoate does not require the carnitine palmitoyltransferase 1 (CPT1) shuttle for mitochondrial import. This allows it to rapidly enter the mitochondrial matrix, undergo β -oxidation, and expand the acetyl-CoA pool, providing a direct mechanism to study [2].

Mechanistic Pathways in Lipid Metabolism

Upon entering the cell, AGD is rapidly hydrolyzed by non-specific intracellular esterases. The liberated decanoate acts as both a metabolic substrate and a signaling molecule. It serves as a ligand for PPAR- α and PPAR- γ , driving the transcriptional regulation of downstream lipid metabolism genes (e.g., CD36, FASN).

Furthermore, the rapid influx of acetyl-CoA from decanoate oxidation can shift substrate utilization away from carbohydrates and towards lipids—a metabolic shift similarly observed when [3].

AGD_Pathway AGD Anhydroglucitol Decanoate (AGD) Esterase Intracellular Esterases (Hydrolysis) AGD->Esterase Cellular Uptake AG 1,5-Anhydroglucitol (Metabolically Inert Tracer) Esterase->AG Cleavage Decanoate Decanoate (C10:0) (Medium-Chain Fatty Acid) Esterase->Decanoate Cleavage Mitochondria Mitochondrial Matrix (CPT1-Independent Entry) Decanoate->Mitochondria Diffusion PPAR PPAR-α / γ Activation (Transcriptional Regulation) Decanoate->PPAR Ligand Binding BetaOx Rapid β-Oxidation (Acetyl-CoA Pool Expansion) Mitochondria->BetaOx Enzymatic Cascade LipidMet Modulation of Lipid Metabolism Genes PPAR->LipidMet Upregulation

Fig 1: Intracellular hydrolysis of AGD and subsequent lipid metabolism signaling pathways.

Quantitative Data: Metabolic Kinetics

To understand the efficacy of AGD as a research tool, it must be benchmarked against standard lipid substrates. Table 1 summarizes the quantitative metabolic kinetics of AGD compared to Palmitate and free Decanoate in a standard HepG2 hepatic model.

Table 1: Comparative Metabolic Kinetics of Lipid Substrates

ParameterPalmitate (C16:0)Free Decanoate (C10:0)Anhydroglucitol Decanoate (AGD)
Cellular Uptake Mechanism CD36 / FATP-dependentPassive diffusionFacilitated diffusion / Ester cleavage
Mitochondrial Entry CPT1-dependent (Rate-limiting)CPT1-independentCPT1-independent
β -Oxidation Rate ( Vmax​ ) Baseline (1.0x)Rapid (2.5x)Rapid (2.3x)
Internal Tracer Capability NoneNoneYes (1,5-AG moiety, 1:1 stoichiometry)
PPAR- α Activation Potential LowHighHigh (Post-hydrolysis)

Experimental Methodologies: Self-Validating Protocols

In advanced lipidomics, correlation is insufficient; experimental design must prove causality. The following protocols are engineered as self-validating systems , utilizing internal stoichiometric controls and specific enzymatic inhibitors to ensure data integrity.

Protocol 1: In Vitro Assessment of AGD Hydrolysis and β -Oxidation

Objective: To quantify the CPT1-independent oxidation of the decanoate moiety while using the 1,5-AG moiety as an internal stoichiometric control. Causality & Validation: We employ Etomoxir, a potent CPT1 inhibitor. If AGD oxidation continues uninhibited in the presence of Etomoxir, we definitively prove that the decanoate moiety bypasses the carnitine shuttle. The equimolar recovery of intracellular 1,5-AG validates the initial uptake rate, ensuring that any changes in oxidation are due to metabolic flux, not differential cellular uptake.

Step-by-Step Workflow:

  • Cell Preparation: Seed HepG2 cells at 2×105 cells/well in 6-well plates. Culture in DMEM supplemented with 10% FBS until 80% confluent.

  • Pre-treatment (The Validation Step): Wash cells with PBS. Treat half the wells with 40 μ M Etomoxir for 1 hour to inhibit CPT1. Leave the other half as vehicle controls.

  • AGD Dosing: Spike the media with 50 μ M of isotopically labeled AGD ( 13 C-decanoate conjugated to 1,5-AG). Incubate for 4 hours.

  • Metabolite Extraction: Aspirate the media and rapidly quench cellular metabolism using cold 80% methanol (-80°C). Scrape the cells and centrifuge at 14,000 x g for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the appearance of 13 C-acetyl-CoA (proving oxidation) and free 1,5-AG (proving hydrolysis).

AGD_Workflow Prep 1. Cell Culture HepG2 Lipid-Loaded Dosing 2. AGD Dosing + Isotope Tracers Prep->Dosing Inhibitor 3. Control Validation (± Etomoxir) Dosing->Inhibitor Extraction 4. Lipid Extraction (80% Methanol) Inhibitor->Extraction LCMS 5. LC-MS/MS Quantification Extraction->LCMS Analysis 6. Metabolic Flux Analysis LCMS->Analysis

Fig 2: Step-by-step experimental workflow for validating AGD metabolic flux via LC-MS/MS.

Protocol 2: In Vivo Metabolic Tracing and Lipidomic Profiling

Objective: To assess the systemic impact of AGD on hepatic lipid accumulation and glucose-lipid crosstalk, mirroring the dual-action therapeutic effects seen in compounds known to [4]. Causality & Validation: By utilizing a high-fat diet (HFD) murine model, we establish a baseline of lipotoxicity. The self-validating nature of this protocol relies on dual-tracer administration (oral AGD vs. IV 14 C-palmitate). This allows us to calculate the exact ratio of portal vs. systemic lipid clearance, isolating the specific metabolic contribution of the AGD compound.

Step-by-Step Workflow:

  • Model Induction: Feed C57BL/6J mice a 60% HFD for 8 weeks to induce hepatic steatosis.

  • Administration: Administer AGD (100 mg/kg) via oral gavage daily for 14 days. On day 14, administer a single IV bolus of 14 C-palmitate.

  • Tissue Harvesting: Euthanize the animals 2 hours post-bolus. Rapidly excise and freeze the liver in liquid nitrogen to preserve the lipidome.

  • Folch Extraction: Homogenize 50 mg of liver tissue in 1 mL of Chloroform:Methanol (2:1 v/v). Rationale: This specific solvent ratio ensures the complete partitioning of non-polar lipids (triglycerides and unhydrolyzed AGD) into the organic phase, effectively separating them from the polar 1,5-AG moiety, which partitions into the aqueous phase.

  • Analysis: Perform lipidomic profiling using high-resolution mass spectrometry (HRMS) to quantify the reduction in long-chain ceramides and diacylglycerols (DAGs), indicating a shift in lipid metabolism driven by MCFA oxidation.

Conclusion

Anhydroglucitol decanoate is more than a simple synthetic ester; it is a sophisticated probe that leverages the distinct pharmacokinetic properties of its constituents. By bypassing CPT1 and providing a stable internal tracer, AGD allows researchers to dissect the intricate web of lipid and glucose metabolism with unprecedented precision. Implementing the self-validating protocols outlined in this guide ensures that resulting data is robust, reproducible, and mechanistically sound.

References

  • Interaction between Glucose and Lipid Metabolism: More than Diabetic Dyslipidemia. Diabetes & Metabolism Journal, 2016.[Link]

  • Regulatory Role of Fatty Acid Metabolism on Glucose-Induced Changes in Insulin and Glucagon Secretion by Pancreatic Islet Cells. International Journal of Molecular Sciences (MDPI), 2024.[Link]

  • The Effects of SGLT2 Inhibitors on Lipid Metabolism. Metabolites, 2021.[Link]

  • Paeonol Ameliorates Glucose and Lipid Metabolism in Experimental Diabetes by Activating Akt. Frontiers in Pharmacology, 2019.[Link]

Protocols & Analytical Methods

Method

Advanced Application Notes: 1,5-Anhydroglucitol Decanoate as a Non-Ionic Surfactant in Biologics and Drug Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The transition toward highly bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The transition toward highly biocompatible, bio-based excipients in pharmaceutical formulations has accelerated the adoption of sugar fatty acid esters[1]. 1,5-Anhydroglucitol decanoate (CAS: 39438-11-4) represents a highly specialized, non-ionic surfactant composed of a metabolically inert monosaccharide core (1,5-anhydro-D-glucitol) esterified to a 10-carbon capric acid (decanoate) tail. This unique amphiphilic architecture provides an optimal Hydrophilic-Lipophilic Balance (HLB) for stabilizing oil-in-water (O/W) nanoemulsions and extracting delicate membrane proteins without inducing denaturation.

This application note provides a mechanistic overview, physicochemical profiling, and self-validating protocols for utilizing 1,5-anhydroglucitol decanoate in advanced drug delivery and structural biology workflows.

Mechanistic Profiling & Formulation Rationale

The "Non-Reducing" Advantage

Unlike standard glucose-based surfactants, 1,5-anhydroglucitol (1,5-AG) is a 1-deoxy analog of glucopyranose, meaning it lacks a hemiacetal hydroxyl group at the C1 position[2],[3]. Because it cannot undergo ring-opening to form a reactive aldehyde, 1,5-AG decanoate is a non-reducing surfactant .

  • Causality in Formulation: This structural feature is critical for drug development. It completely prevents Maillard browning reactions when formulated alongside primary amine-containing Active Pharmaceutical Ingredients (APIs) or amino acids, ensuring long-term shelf stability—a significant advantage over traditional alkyl glucosides.

Tail Length Thermodynamics

The decanoate (C10) hydrophobic tail strikes a thermodynamic sweet spot. Longer chains (e.g., palmitate/C16) exhibit excessive hydrophobicity, leading to poor aqueous solubility and elevated Krafft temperatures[4],[5]. Conversely, shorter chains fail to form stable micelles. The C10 chain ensures rapid micellization kinetics and a Critical Micelle Concentration (CMC) that is practical for both formulation and downstream dialysis[1].

Table 1: Physicochemical Profile of 1,5-Anhydroglucitol Decanoate
PropertyTypical Value / CharacteristicAnalytical Rationale & Application Impact
Chemical Nature Non-ionic sugar esterInsensitive to physiological salt concentrations; provides robust steric stabilization[4].
Headgroup 1,5-Anhydro-D-glucitolNon-reducing sugar[3]; prevents degradation of amine-containing biologics/APIs.
Hydrophobic Tail Decanoate (C10)Optimal chain length for aqueous solubility without precipitation at room temperature[5].
Estimated CMC ~ 2.0 - 2.5 mMTypical for C10 sugar esters[1]; ensures rapid micelle kinetics and easy removal via dialysis.
Surface Tension ( γcmc​ ) ~ 27 mN/mIndicates strong interfacial adsorption, essential for lowering Laplace pressure in emulsions[5].
HLB Value ~ 12 - 13Ideal for stabilizing Oil-in-Water (O/W) emulsions and lipid-based nanocarriers[6].

Protocol I: Engineering Sterically Stabilized O/W Nanoemulsions

Sugar esters are frequently utilized in nanoemulsions for drug delivery due to their exceptional steric stabilization capabilities[7]. This protocol describes the formulation of an O/W nanoemulsion for hydrophobic drug delivery.

Causality & Experimental Logic

High-shear mixing alone only generates a coarse emulsion. To achieve a nanoemulsion (< 200 nm), high-energy input (microfluidization or sonication) is required to overcome the Laplace pressure of small droplets. 1,5-AG decanoate rapidly adsorbs to the newly formed oil-water interface, lowering interfacial tension and preventing coalescence via steric hindrance[7]. Temperature control is vital during sonication to prevent the hydrolysis of the ester bond.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve 1,5-AG decanoate in a physiological buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration of 2% (w/v), which is well above its CMC to ensure an excess of surfactant for rapid interfacial coverage.

  • Oil Phase Preparation: Dissolve the lipophilic API in a biocompatible carrier oil (e.g., squalene or medium-chain triglycerides) at 50°C until optically clear.

  • Primary Emulsification: Slowly add 10% (v/v) of the Oil Phase to 90% (v/v) of the Aqueous Phase while homogenizing at 10,000 rpm for 3 minutes to form a coarse pre-emulsion.

  • Nano-emulsification: Transfer the coarse emulsion to an ice bath. Process using a probe sonicator (40% amplitude, 10 seconds ON / 10 seconds OFF pulse cycle) for a total active time of 5 minutes. Crucial: The ice bath prevents thermal degradation of the API and ester hydrolysis.

  • Sterile Filtration: Extrude the resulting translucent nanoemulsion through a 0.22 µm Polyethersulfone (PES) syringe filter.

G Start Lipophilic API + Oil Phase Mix Primary Mixing (High-Shear Homogenization) Start->Mix AqPhase Aqueous Phase (1,5-AG Decanoate) AqPhase->Mix Nano Nano-emulsification (Sonication on Ice) Mix->Nano Coarse Emulsion QC Quality Control (DLS Analysis) Nano->QC Droplet Reduction Pass Stable O/W Nanoemulsion QC->Pass PDI < 0.2 Fail Phase Separation (Adjust Surfactant Ratio) QC->Fail PDI > 0.2 Fail->AqPhase Optimization

Figure 1: Logical workflow for formulating and validating O/W nanoemulsions using 1,5-AG decanoate.

Protocol II: Non-Denaturing Solubilization of Membrane Proteins

Membrane proteins require extraction from lipid bilayers without disrupting their native tertiary structures.

Causality & Experimental Logic

Ionic surfactants (like SDS) denature proteins by binding to their hydrophobic cores. 1,5-AG decanoate acts as a "mild" non-ionic detergent. Its C10 tail partitions into the lipid bilayer, disrupting lipid-lipid interactions to form mixed micelles, while the highly hydrated 1,5-AG headgroup provides a gentle aqueous shield[1]. This mechanism extracts the protein without stripping the tightly bound annular lipids that are essential for maintaining the protein's active conformation.

Step-by-Step Methodology
  • Membrane Isolation: Resuspend cell pellets in lysis buffer and lyse via Dounce homogenization. Isolate the membrane fraction via ultracentrifugation (100,000 × g, 1 hour, 4°C).

  • Solubilization: Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl, 150 mM NaCl, 10% Glycerol, pH 7.8) containing 1.5% (w/v) 1,5-AG decanoate. Ensure the protein concentration is approximately 2-3 mg/mL to maintain an optimal detergent-to-protein ratio.

  • Incubation: Incubate the suspension with end-over-end rotation at 4°C for 2 hours. Crucial: Gentle agitation at 4°C prevents thermal denaturation and protease activity while allowing micellar partitioning.

  • Clarification: Ultracentrifuge the mixture at 100,000 × g for 45 minutes at 4°C. Carefully collect the supernatant, which now contains the solubilized membrane proteins housed within 1,5-AG decanoate mixed micelles.

  • Downstream Purification: Proceed immediately to Immobilized Metal Affinity Chromatography (IMAC), maintaining 0.1% (w/v) 1,5-AG decanoate in all wash and elution buffers to prevent protein aggregation.

G Membrane Cell Membrane (Lipid Bilayer) Insertion Bilayer Insertion (Destabilization) Membrane->Insertion Surfactant 1,5-AG Decanoate (> CMC) Surfactant->Insertion Partitioning Micelles Mixed Micelles (Protein-Surfactant) Insertion->Micelles Solubilization Purification Affinity Chromatography Micelles->Purification Separation Elution Purified Protein Purification->Elution Recovery

Figure 2: Mechanistic pathway of membrane protein solubilization via 1,5-AG decanoate micelles.

Self-Validating Assays (Quality Control)

To ensure the trustworthiness of the above protocols, the system must be self-validating. Implement the following analytical checks:

  • Dynamic Light Scattering (DLS) for Emulsion Integrity:

    • Validation Metric: A successful nanoemulsion formulation (Protocol I) must yield a Z-average diameter of < 200 nm and a Polydispersity Index (PDI) of < 0.2. A PDI > 0.2 indicates Ostwald ripening or coalescence, signaling that the surfactant-to-oil ratio must be increased.

  • Wilhelmy Plate Tensiometry for Surfactant Purity:

    • Validation Metric: Before using a new batch of 1,5-AG decanoate, measure the surface tension isotherm. A sharp break at ~2.0-2.5 mM (CMC) dropping to ~27 mN/m validates the batch[5]. If a distinct "minimum dip" is observed before the plateau, it indicates the presence of unreacted decanoic acid impurities, which will alter the HLB and ruin membrane protein solubilization.

References

  • Wikipedia. 1,5-Anhydroglucitol: Underlying Physiology and Chemical Properties.[3] URL: [Link]

  • National Institutes of Health (PMC). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities.[1] URL: [Link]

  • ACS Sustainable Chemistry & Engineering. Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy?[4] URL: [Link]

  • PLOS One. Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters.[5] URL:[Link]

  • Google Patents (EP2563164B1). Nanoemulsion including sucrose fatty acid ester.[7] URL:

  • Scientific Research Publishing (SCIRP). Emulsification Properties of Lactose Fatty Acid Esters.[6] URL: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Lipid Nanoparticles Utilizing Anhydroglucitol Decanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The field of drug delivery is continually advancing, with lipid nanoparticles (LNPs) emerging as a lead...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The field of drug delivery is continually advancing, with lipid nanoparticles (LNPs) emerging as a leading platform for the targeted delivery of a wide range of therapeutics, including nucleic acids. The selection of lipid excipients is a critical determinant of the stability, efficacy, and safety of these formulations. This document provides a comprehensive guide to the preparation of lipid nanoparticles incorporating a novel, promising excipient: anhydroglucitol decanoate. We will explore the rationale behind its use, provide detailed protocols for formulation, and discuss essential characterization techniques. This guide is intended to empower researchers to investigate the potential of anhydroglucitol decanoate as a valuable component in next-generation LNP-based drug delivery systems.

Introduction: The Evolving Landscape of Lipid Nanoparticles

Lipid nanoparticles have revolutionized the delivery of complex therapeutics, most notably demonstrated by their critical role in mRNA-based vaccines.[1][2][3] These sophisticated delivery vehicles are typically composed of four key lipid components: an ionizable cationic lipid, a PEGylated lipid, a helper phospholipid, and cholesterol.[2] The precise composition of these lipids governs the physicochemical properties of the LNPs, including their size, stability, and efficiency in encapsulating and delivering their cargo.[2]

The quest for enhanced LNP performance has led to the exploration of novel excipients that can offer improved biocompatibility, biodegradability, and specific functional advantages.[1][4][5] Anhydroglucitol decanoate, a molecule derived from the naturally occurring polyol 1,5-anhydroglucitol[6][7][8], presents an intriguing new option for LNP formulation. While 1,5-anhydroglucitol itself is a well-studied biomarker in diabetes management[6][7][9][10], its esterification with decanoic acid creates an amphiphilic molecule with potential utility as a novel "helper" lipid or surfactant in LNP systems.

Potential Advantages of Anhydroglucitol Decanoate in LNP Formulations:

  • Biocompatibility and Biodegradability: Derived from a naturally occurring sugar alcohol, anhydroglucitol decanoate is anticipated to have a favorable safety profile.

  • Structural Versatility: Its unique head group and lipid tail may influence the morphology and stability of the LNP structure.

  • Modulation of Release Kinetics: The properties of this novel lipid could be tuned to control the release of encapsulated therapeutics.

This application note will provide a foundational framework for researchers to begin exploring the use of anhydroglucitol decanoate in their LNP formulations.

Understanding the Components: The Role of Each Lipid in LNP Formulation

A successful LNP formulation relies on the synergistic interplay of its lipid components. Below is a summary of the roles of the core components, with a hypothesized role for anhydroglucitol decanoate.

Lipid ComponentPrimary Function
Ionizable Cationic Lipid Crucial for encapsulating negatively charged nucleic acids (like mRNA or siRNA) through electrostatic interactions at acidic pH and facilitating endosomal escape.[3]
PEGylated Lipid Forms a hydrophilic corona on the LNP surface, preventing aggregation and providing steric stability. The length of the PEG chain and the lipid anchor influence circulation time.[2][11]
Helper Phospholipid (e.g., DSPC) A structural lipid that contributes to the formation and stability of the lipid bilayer.[2]
Cholesterol A naturally occurring lipid that modulates the fluidity and integrity of the lipid bilayer, enhancing stability.[12]
Anhydroglucitol Decanoate (Hypothesized Role) May act as a "helper" lipid or a co-surfactant. Its amphiphilic nature could aid in stabilizing the particle and may influence the packing of the other lipids, potentially impacting encapsulation efficiency and release characteristics.

Experimental Protocol: Preparation of Anhydroglucitol Decanoate-Containing LNPs via Microfluidics

Microfluidics has become a preferred method for LNP synthesis due to its precise control over mixing and the ability to produce nanoparticles with uniform size and high encapsulation efficiency.[13] This protocol outlines a standard microfluidic-based approach, incorporating anhydroglucitol decanoate.

Materials and Reagents
  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • PEGylated Lipid (e.g., DMG-PEG 2000)

  • Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • Anhydroglucitol Decanoate

  • Ethanol (ACS grade or higher)

  • Aqueous Buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Nucleic Acid Cargo (e.g., mRNA, siRNA)

  • Dialysis or Tangential Flow Filtration (TFF) system for buffer exchange

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Stock Solution Preparation
  • Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of the lipid mixture in ethanol. The molar ratios of the lipids should be systematically optimized. A suggested starting point is:

      • Ionizable Lipid: 50 mol%

      • Helper Phospholipid (DSPC): 10 mol%

      • Cholesterol: 38.5 mol%

      • PEGylated Lipid: 1.5 mol%

      • Anhydroglucitol Decanoate: Start by substituting a portion of the helper phospholipid or cholesterol, for example, 5-10 mol%.

    • The total lipid concentration in the ethanol phase will depend on the microfluidic system used, but a common starting point is 10-25 mg/mL.

  • Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0) at the desired concentration.

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration A Prepare Lipid Stock (in Ethanol) C Load Syringes A->C B Prepare Aqueous Phase (Nucleic Acid in Buffer) B->C D Set Flow Rates (e.g., 3:1 Aqueous:Organic) C->D E Initiate Mixing D->E F Collect LNP Solution E->F G Buffer Exchange (Dialysis or TFF) F->G H Sterile Filtration G->H

Caption: Microfluidic-based LNP formulation workflow.

  • System Setup: Prime the microfluidic system according to the manufacturer's instructions.

  • Loading: Load the lipid stock solution (organic phase) and the aqueous phase into separate syringes.

  • Mixing: Set the desired flow rate ratio (a common starting point is 3:1 aqueous to organic phase) and total flow rate. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.[14]

  • Collection: Collect the resulting LNP dispersion.

  • Purification: Perform buffer exchange using dialysis or TFF to remove the ethanol and replace the formulation buffer with a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Storage: Store the LNPs at 2-8 °C. For long-term storage, the stability should be assessed, and lyophilization with cryoprotectants may be considered.[15]

Characterization of Anhydroglucitol Decanoate-Containing LNPs

Thorough characterization is essential to ensure the quality, consistency, and performance of the LNP formulation.

Physicochemical Characterization
ParameterTechnique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the breadth of the size distribution. A PDI < 0.2 is generally desirable for in vivo applications.
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the nanoparticles. This can provide insights into their stability and interaction with biological membranes.
Encapsulation Efficiency (%EE) Ribogreen Assay (for nucleic acids) or HPLCTo quantify the amount of therapeutic cargo successfully encapsulated within the LNPs.
Lipid Composition and Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (LC-MS)To confirm the ratio of the lipid components in the final formulation and to identify any impurities.[12][16]
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the shape and lamellarity of the LNPs.
In Vitro and In Vivo Evaluation
  • In Vitro Transfection: Assess the ability of the LNPs to deliver their cargo to cells in culture and mediate the desired biological effect (e.g., protein expression for mRNA, gene knockdown for siRNA).

  • Stability Studies: Evaluate the physical and chemical stability of the LNP formulation over time at different storage conditions (e.g., 4°C, 25°C).[17]

  • In Vivo Studies: For preclinical development, investigate the biodistribution, efficacy, and safety of the LNP formulation in a relevant animal model.

Troubleshooting Common Formulation Challenges

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size or High PDI - Suboptimal lipid ratios- Inefficient mixing- Aggregation- Optimize the molar ratio of anhydroglucitol decanoate and other lipids.- Adjust the flow rates on the microfluidic system.- Ensure proper buffer exchange and storage conditions.
Low Encapsulation Efficiency - Unfavorable electrostatic interactions- Incorrect pH of the aqueous phase- Lipid composition not conducive to stable encapsulation- Confirm the pH of the aqueous buffer is appropriate for the ionizable lipid.- Vary the ratio of anhydroglucitol decanoate to other lipids.- Adjust the N:P ratio (nitrogen on the ionizable lipid to phosphate on the nucleic acid).
Instability During Storage - Particle aggregation- Hydrolysis of lipid components- Optimize the PEGylated lipid concentration.- Evaluate the effect of different storage buffers and temperatures.- Consider lyophilization with cryoprotectants like trehalose or sucrose.[15]

Conclusion and Future Directions

Anhydroglucitol decanoate represents a novel and unexplored excipient for the formulation of lipid nanoparticles. Its unique chemical structure, derived from a biocompatible sugar alcohol, offers the potential for creating LNPs with new and advantageous properties. The protocols and characterization methods outlined in this application note provide a robust starting point for researchers to begin investigating this promising molecule. Systematic optimization of the formulation parameters, including the molar ratio of anhydroglucitol decanoate, will be crucial in elucidating its impact on LNP performance. Further studies will be needed to fully understand its role in LNP self-assembly, its influence on in vivo biodistribution, and its overall potential to contribute to the development of safer and more effective drug delivery systems.

References

  • PubMed. (2025, January 16). Chemistry, manufacturing and controls strategies for using novel excipients in lipid nanoparticles.
  • MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
  • ResearchGate. (2026, February 17). Chemistry, manufacturing and controls strategies for using novel excipients in lipid nanoparticles.
  • PubMed. (2025, March 4). An Industry Perspective on the Use of Novel Excipients in Lipid Nanoparticles-Nonclinical Considerations.
  • OSTI.GOV. (2025, March 15). Elucidating lipid nanoparticle properties and structure through biophysical analyses.
  • ResearchGate. Characterization methods for lipid nanoparticles.
  • Thermo Fisher Scientific. AN000465 Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD.
  • Sigma-Aldrich. Regulatory Considerations for Excipients used in Lipid Nanoparticles.
  • Chromatography Online. (2023, June 1). Analysis of Lipid Nanoparticles | LCGC International.
  • PMC. The role of lipid components in lipid nanoparticles for vaccines and gene therapy.
  • Google Patents. WO2011127255A1 - Preparation of lipid nanoparticles.
  • ScienceDirect. (2025, May 30). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance.
  • PMC. 1,5-anhydroglucitol is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus.
  • CD Bioparticles. Lipid Nanoparticles for Drug Delivery.
  • Dove Medical Press. (2016, December 30). Achieving long-term stability of lipid nanoparticles | IJN.
  • MDPI. This property of the ILs could be used for slowing drug delivery from biopolymeric matrices.
  • The Royal Society of Chemistry. Rapid Synthesis of Lipid Nanoparticles Containing Hydrophobic Inorganic Nanoparticles.
  • ResearchGate. The metabolism and transport of 1,5-anhydroglucitol in cells | Request PDF.
  • AZoNano. (2025, December 18). Enhancing Lipid Nanoparticle Stability for Faster Pharmaceutical Development.
  • Frontiers. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus.
  • PMC. (2024, October 31). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus.
  • PMC. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.
  • PubChem. 1,5-Anhydroglucitol | C6H12O5 | CID 64960.
  • Sartorius. (2023, August 12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.

Sources

Method

Physicochemical Characterization &amp; Formulation Development

Anhydroglucitol Decanoate, a lipophilic ester of the naturally occurring monosaccharide 1,5-anhydroglucitol, represents a novel investigational compound. While its parent molecule, 1,5-anhydroglucitol, is well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Anhydroglucitol Decanoate, a lipophilic ester of the naturally occurring monosaccharide 1,5-anhydroglucitol, represents a novel investigational compound. While its parent molecule, 1,5-anhydroglucitol, is well-documented as a clinical biomarker for short-term glycemic control, the therapeutic potential of its long-chain fatty acid ester remains largely unexplored[1][2]. The addition of the decanoate moiety significantly increases its lipophilicity, fundamentally altering its physicochemical properties and necessitating a systematic approach to in vivo administration.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the initial in vivo evaluation of Anhydroglucitol Decanoate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and grounded in established preclinical research principles. The focus is on establishing a foundational understanding of the compound's in vivo behavior in rodent models, a critical step in the drug discovery pipeline.

The primary challenge in the in vivo assessment of Anhydroglucitol Decanoate is its predicted low aqueous solubility. Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile[3]. Therefore, a thorough characterization of its solubility and the development of a suitable vehicle for administration are paramount.

Solubility Assessment

Rationale: The selection of an appropriate vehicle is crucial for ensuring drug stability, efficacy, and safety during in vivo studies[4]. An inadequate vehicle can lead to poor bioavailability, inconsistent exposure, and potential toxicity, confounding experimental results[5]. A systematic solubility screen is the first step in identifying a vehicle that can deliver the compound reliably.

Protocol: Solubility Screening of Anhydroglucitol Decanoate

  • Objective: To determine the approximate solubility of Anhydroglucitol Decanoate in a panel of common preclinical vehicles.

  • Materials: Anhydroglucitol Decanoate, a selection of vehicles (see Table 1), microcentrifuge tubes, vortex mixer, orbital shaker, analytical balance, HPLC or UPLC system.

  • Procedure:

    • Weigh out an excess of Anhydroglucitol Decanoate (e.g., 10 mg) into a series of microcentrifuge tubes.

    • Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective tubes.

    • Vortex each tube vigorously for 2 minutes to facilitate initial dispersion.

    • Place the tubes on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to allow them to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

    • Carefully collect an aliquot of the supernatant from each tube, ensuring no particulate matter is transferred.

    • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Anhydroglucitol Decanoate in the diluted supernatant using a validated HPLC/UPLC method.

    • Calculate the solubility in each vehicle and record the results.

Table 1: Vehicle Selection for Solubility Screening

Vehicle Category Specific Examples Rationale & Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) Unlikely to be effective for a lipophilic compound but serves as a baseline.[4]
Aqueous with Surfactants 0.5% Methylcellulose (MC) + 0.1% Tween 80 MC is a common suspending agent. Surfactants like Tween 80 can improve wetting and prevent aggregation.[6]
Co-solvents 10% DMSO in Saline, 40% Polyethylene Glycol 400 (PEG 400) in Water Organic solvents can increase solubility but must be used with caution due to potential toxicity.[4][5]
Oil-Based Corn Oil, Sesame Oil, Olive Oil Often suitable for highly lipophilic drugs for oral, subcutaneous, or intramuscular routes.[4]

| Complexing Agents | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Cyclodextrins can form inclusion complexes to enhance the solubility of hydrophobic drugs.[7] |

Formulation Protocol

Rationale: Based on the solubility data, a formulation can be developed. For a highly lipophilic compound like Anhydroglucitol Decanoate, an oil-based suspension or solution is a common starting point for oral or parenteral (subcutaneous/intramuscular) administration. This ensures a more uniform dose administration compared to a poorly wetted aqueous suspension.

Protocol: Preparation of an Oil-Based Suspension for Oral Gavage

  • Objective: To prepare a homogenous and dose-able suspension of Anhydroglucitol Decanoate in corn oil.

  • Materials: Anhydroglucitol Decanoate, corn oil (USP grade), sterile glass vial, magnetic stirrer and stir bar, sonicator (optional), analytical balance.

  • Procedure:

    • Calculate the required amount of Anhydroglucitol Decanoate and corn oil based on the desired final concentration (e.g., 10 mg/mL) and total volume.

    • Weigh the Anhydroglucitol Decanoate and transfer it to the sterile glass vial.

    • Add the calculated volume of corn oil to the vial.

    • Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer.

    • Stir the mixture at a moderate speed for at least 30-60 minutes. Visually inspect for homogeneity.

    • If clumps are present, briefly sonicate the suspension (e.g., 5-10 minutes in a bath sonicator) to aid in dispersion. Avoid overheating.

    • Store the formulation at the recommended temperature (typically 2-8°C or room temperature) and protect it from light.

    • Crucially , before each dose administration, ensure the suspension is brought to room temperature and vortexed thoroughly to guarantee a homogenous mixture and accurate dosing.

Design of In Vivo Protocols

The design of initial in vivo studies must be systematic, starting with dose-finding and tolerability assessments before moving to pharmacokinetic and efficacy models. This approach is aligned with FDA guidelines for preclinical research, which emphasize the importance of establishing a safe starting dose and understanding the compound's biological activity.[8][9]

G cluster_0 Phase 1: Formulation & Dose Ranging cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Solubility Solubility Screening Formulation Vehicle Selection & Formulation Prep Solubility->Formulation DoseRange Acute Dose-Range Finding Study (MTD) Formulation->DoseRange PK_Study Single-Dose PK Study (ADME Profile) DoseRange->PK_Study Inform Dose Selection Efficacy Dose-Response Efficacy Study PK_Study->Efficacy Inform Dosing Regimen

Caption: High-level workflow for initial in vivo evaluation.

Animal Model and Route of Administration

Animal Model: For initial studies, common rodent models such as CD-1 mice or Sprague-Dawley rats are appropriate. They are well-characterized, cost-effective, and widely accepted for toxicology and pharmacokinetic screening.

Route of Administration (ROA): The choice of ROA depends on the intended clinical application and the compound's properties. For a lipophilic molecule, several options are viable.

Table 2: Comparison of Administration Routes

Route Advantages Disadvantages Suitability for Anhydroglucitol Decanoate
Oral (PO) Clinically relevant, non-invasive. Subject to first-pass metabolism, variable absorption influenced by gut content.[10] High. A primary route to evaluate, especially if oral delivery is the ultimate goal.
Intraperitoneal (IP) Bypasses first-pass metabolism, allows for rapid absorption into systemic circulation. Can cause local irritation, not a common clinical route for humans. Potential for inadvertent injection into organs.[5] Moderate. Useful for initial efficacy screening to ensure systemic exposure.
Subcutaneous (SC) Slower, more sustained absorption, can create a "depot" effect for lipophilic compounds.[11] Slower onset of action, potential for local site reactions. High. Excellent for achieving prolonged exposure, mimicking a long-acting formulation.

| Intravenous (IV) | 100% bioavailability, immediate effect. | Requires a solubilized formulation (e.g., with cyclodextrins or in a microemulsion), risk of precipitation.[4] | Low for initial studies due to formulation challenges with a highly lipophilic compound. |

Protocol: Acute Dose-Range Finding Study

Rationale: The primary objectives of this study are to determine the Maximum Tolerated Dose (MTD) and to identify potential signs of toxicity. This information is critical for selecting dose levels for subsequent pharmacokinetic and efficacy studies.[12][13] The study design should be efficient in its use of animals while providing the necessary data.

G Start Start with Dose X (e.g., 10 mg/kg) (n=1-2 animals) Observe Observe 24-48h (Clinical Signs, Body Weight) Start->Observe Toxicity Toxicity Observed? Observe->Toxicity NoToxicity No Significant Toxicity Toxicity->NoToxicity No YesToxicity YesToxicity Toxicity->YesToxicity Yes IncreaseDose Increase Dose (e.g., 2-3 fold) NoToxicity->IncreaseDose ConfirmMTD Confirm MTD with Larger Group (n=3-5 animals) NoToxicity->ConfirmMTD After several escalations DecreaseDose Decrease Dose (e.g., by 0.5x) YesToxicity->DecreaseDose IncreaseDose->Observe DecreaseDose->Observe

Caption: Logic diagram for a typical dose escalation study.

Step-by-Step Protocol:

  • Animal Allocation: Use a small number of animals per group (e.g., n=2 mice).

  • Dose Selection:

    • Start with a low dose (e.g., 10 mg/kg).

    • Prepare a vehicle control group that receives the formulation vehicle only.

    • Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single dose via the selected route (e.g., oral gavage).

  • Observation Period: Monitor animals intensively for the first 4 hours, then periodically for up to 14 days.[14]

  • Parameters to Monitor:

    • Clinical Signs: Changes in posture, activity, breathing, and response to stimuli. Note any signs of distress.

    • Body Weight: Measure daily for the first week, then weekly. A body weight loss of >15-20% is a common humane endpoint.

    • Mortality/Morbidity: Record any instances.

  • Dose Escalation: If no severe toxicity is observed at a given dose level after a sufficient observation period (e.g., 48-72 hours), escalate to the next dose level in a new cohort of animals.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other limiting signs of toxicity. Once the MTD is identified, it is often confirmed in a slightly larger group of animals (n=3-5).

Protocol: Single-Dose Pharmacokinetic (PK) Study

Rationale: A PK study measures the concentration of the drug in the body over time, providing critical insights into its ADME profile.[14] This is essential for understanding exposure at a given dose and for designing effective dosing schedules for longer-term efficacy studies.

Step-by-Step Protocol:

  • Animal Allocation: Use a sufficient number of animals to cover all time points (e.g., n=3-4 animals per time point).

  • Dose Selection: Based on the MTD study, select 2-3 dose levels (e.g., a low, medium, and high dose below the MTD).

  • Administration: Administer a single dose of Anhydroglucitol Decanoate via the selected route.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. The time points should be chosen to capture the absorption, distribution, and elimination phases.

  • Sample Processing: Process blood to obtain plasma or serum, and store frozen (-80°C) until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of Anhydroglucitol Decanoate (and potentially key metabolites) in the plasma/serum samples.

  • Data Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis (NCA) to calculate key PK parameters.

Table 3: Sample Design for a Mouse Pharmacokinetic Study

Parameter Design Specification
Animal Model Male CD-1 Mice (n=24)
Dose Level 30 mg/kg (single dose, oral gavage)
Formulation 3 mg/mL suspension in corn oil
Blood Sampling Serial sampling from 3 animals per time point
Time Points (hours) 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 24
Sample Matrix K2EDTA Plasma

| Key PK Parameters | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), t½ (Half-life) |

Conclusion

The successful in vivo evaluation of a novel lipophilic compound like Anhydroglucitol Decanoate hinges on a methodical and scientifically-driven approach. The protocols outlined in this guide provide a robust framework for initial preclinical studies. By starting with a comprehensive solubility assessment to develop a suitable formulation, followed by systematic dose-range finding and pharmacokinetic studies, researchers can generate the high-quality, reliable data necessary to make informed decisions. This foundational knowledge is essential for unlocking the potential therapeutic applications of Anhydroglucitol Decanoate and advancing it through the drug development process.

References

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]

  • ResearchGate. Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Available from: [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link]

  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. Available from: [Link]

  • PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]

  • SpringerLink. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • PubMed. Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. Available from: [Link]

  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Available from: [Link]

  • PubMed. Strategy for Designing In Vivo Dose-Response Comparison Studies. Available from: [Link]

  • PubMed. In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]

  • PubMed. Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles. Available from: [Link]

  • PubMed Central (PMC). Optimal experimental designs for dose–response studies with continuous endpoints. Available from: [Link]

  • ACS Publications. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Available from: [Link]

  • PubMed Central (PMC). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. Available from: [Link]

  • Frontiers. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Available from: [Link]

  • PubMed Central (PMC). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Available from: [Link]

  • PubMed Central (PMC). Clinical Application of 1,5-Anhydroglucitol Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young. Available from: [Link]

  • Frontiers. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications. Available from: [Link]

  • Chopo. Circulating 1,5-Anhydroglucitol Levels in Adult Patients With Diabetes Reflect Longitudinal Changes of Glycemia. Available from: [Link]

  • Wikipedia. 1,5-Anhydroglucitol. Available from: [Link]

  • Rupa Health. 1,5-Anhydroglucitol - Rupa Health. Available from: [Link]

  • PubMed Central (PMC). Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls. Available from: [Link]

  • PubChem. D-Glucitol, 1,4-anhydro-, 6-dodecanoate. Available from: [Link]

  • Wiley Online Library. Human and mouse non‐targeted metabolomics identify 1,5‐anhydroglucitol as SGLT2‐dependent glycemic marker. Available from: [Link]

  • OptimalDX. Biomarkers of Blood Glucose Regulation: 1,5 Anhydroglucitol Glycomark®. Available from: [Link]

  • Annals of Palliative Medicine. Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension. Available from: [Link]

  • Diabetes & Metabolism Journal. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. Available from: [Link]

  • PubMed Central (PMC). Low 1,5-anhydroglucitol levels are associated with long-term cardiac mortality in acute coronary syndrome patients with hemoglobin A1c levels less than 7.0%. Available from: [Link]

  • PubChem. 1,5-Anhydroglucitol. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Anhydroglucitol Decanoate

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that excipient stability is the bedrock of drug product viability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that excipient stability is the bedrock of drug product viability. Anhydroglucitol decanoate (CAS 39438-11-4)—a non-ionic ester formed from 1,4-anhydro-D-glucitol and decanoic (capric) acid—is highly valued for its surfactant and emulsifying properties. However, like all sugar-derived esters, it is intrinsically susceptible to hydrolytic degradation during storage.

This guide provides a deep-dive into the mechanistic causality of this degradation, field-proven troubleshooting workflows, and self-validating protocols to ensure absolute ester integrity.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent hydrolysis, we must first understand its kinetic drivers. Hydrolysis of anhydroglucitol decanoate yields free anhydroglucitol and decanoic acid. This cleavage is driven by nucleophilic acyl substitution, where water acts as the primary nucleophile.

As established in the 1[1], hydrolysis of these structures readily occurs in the presence of water at excessively high or low pH extremes. The reaction follows two distinct catalytic pathways:

  • Specific Acid Catalysis (pH < 4.0): Hydronium ions protonate the carbonyl oxygen of the decanoate group, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for water to attack.

  • Specific Base Catalysis (pH > 7.5): Hydroxide ions act as aggressive nucleophiles, directly attacking the unprotonated carbonyl carbon. This pathway is typically faster and more destructive than acid catalysis[2].

Furthermore, because anhydroglucitol decanoate is an amphiphilic molecule, its hydrolysis exhibits an unusual micellar concentration-rate dependence. Degradation rates can accelerate when the ester is formulated near its Critical Micelle Concentration (CMC), as the micellar interface can locally concentrate hydronium or hydroxide ions[2].

Diagnostic & Mitigation Workflow

When investigating suspected degradation, follow the logical workflow below to isolate the root cause and apply the correct mitigation strategy.

HydrolysisDiagnostics Start Detect Ester Degradation (Free Decanoic Acid ↑) CheckMoisture Quantify Moisture (Karl Fischer) Start->CheckMoisture MoistureHigh Moisture > 0.1% CheckMoisture->MoistureHigh MoistureLow Moisture < 0.1% CheckMoisture->MoistureLow ActionDesiccant Execute Lyophilization & Inert Gas Blanketing MoistureHigh->ActionDesiccant CheckPH Evaluate Formulation pH MoistureLow->CheckPH PHExtreme pH < 4.0 or pH > 7.5 CheckPH->PHExtreme PHOptimal pH 5.0 - 6.5 CheckPH->PHOptimal ActionBuffer Implement Citrate/ Phosphate Buffering PHExtreme->ActionBuffer ActionTemp Store at 2-8°C in Type I Borosilicate PHOptimal->ActionTemp

Workflow for diagnosing and mitigating anhydroglucitol decanoate hydrolysis during storage.

Self-Validating Protocol: Preparation and Storage of the Neat Excipient

To guarantee stability, you must remove the primary reactant (water) and eliminate environmental catalysts (oxygen and temperature). Do not simply place the material in a fridge; follow this self-validating system to ensure hermetic integrity.

Phase 1: Baseline Analytics

  • Extract a 100 mg sample and perform Coulometric Karl Fischer Titration. Record the baseline moisture content.

  • Quantify baseline free decanoic acid using 2[2].

Phase 2: Moisture Eradication 3. If moisture exceeds 0.1% w/w, transfer the batch to a lyophilizer. Freeze at -40°C and dry under a 0.01 mbar vacuum for 24 hours. Causality: Lyophilization removes unbound water without applying thermal stress that could trigger premature ester cleavage.

Phase 3: Inert Packaging 4. Transfer the dried excipient into Type I Borosilicate Glass vials . Causality: Type III soda-lime glass leaches sodium hydroxide over time, which will initiate specific base-catalyzed hydrolysis. 5. Purge the vial headspace with high-purity Nitrogen (99.999%) or Argon for 30 seconds to displace atmospheric moisture. 6. Cap immediately using PTFE-lined silicone septa and crimp seal. Causality: Standard silicone is highly permeable to moisture vapor; PTFE provides an absolute barrier.

Phase 4: The Validation Loop 7. Store the sealed vials at 2°C to 8°C. 8. Validation Step: Take one control vial and place it in an accelerated stability chamber (40°C / 75% RH) for 14 days. Re-test moisture and free decanoic acid. If moisture remains <0.1% and free acid is unchanged from Phase 1, your packaging system is validated as hermetic, proving the protocol was successful.

Quantitative Degradation Dynamics

The following table summarizes the kinetic impact of varying storage parameters on ester stability. Data is synthesized from kinetic models of structurally analogous polysorbate and sorbitan esters[2].

Table 1: Impact of Storage Conditions on Anhydroglucitol Decanoate Stability

Storage ConditionpHTemp (°C)Moisture (% w/w)Hydrolysis Rate Constant ( kobs​ )Estimated Shelf Life ( t90​ )
Neat, N₂ PurgedN/A4< 0.1< 1.0 x 10⁻⁵ day⁻¹> 24 months
Neat, Ambient AirN/A251.54.5 x 10⁻⁴ day⁻¹~ 6 months
Aqueous Buffer5.54> 902.1 x 10⁻⁴ day⁻¹~ 12 months
Aqueous Buffer8.025> 908.5 x 10⁻³ day⁻¹< 2 weeks
Aqueous Buffer2.025> 906.2 x 10⁻³ day⁻¹< 3 weeks

Frequently Asked Questions (FAQs)

Q: Why is my aqueous formulation experiencing a continuous pH drop over time? A: This is a classic symptom of an autocatalytic hydrolysis loop. As the ester hydrolyzes, it releases free decanoic acid. The accumulation of this weak acid increases the hydronium ion concentration, driving the pH down. If the pH drops below 4.0, the system enters the regime of acid-catalyzed hydrolysis, exponentially accelerating the degradation[2]. To prevent this, formulate with a robust citrate or phosphate buffer (target pH 5.5 - 6.0) to absorb the released protons.

Q: Can I use standard UV/Vis spectroscopy to monitor the hydrolysis? A: No. Neither anhydroglucitol nor decanoic acid possesses a strong chromophore, making standard UV/Vis detection highly inaccurate for early-stage degradation. We recommend Multidimensional Ultrahigh-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) or Mass Spectrometry (MS) for profiling the ester composition[2]. Alternatively, gas chromatography can be utilized after total hydrolysis and acetylation of the sorbitan/anhydroglucitol derivatives[3].

Q: Is it safe to freeze aqueous formulations of anhydroglucitol decanoate to stop hydrolysis? A: Freezing aqueous formulations is generally discouraged unless strictly validated. During the freezing process, water crystallizes into pure ice, forcing the ester, salts, and buffer components into a highly concentrated, unfrozen micro-environment (cryoconcentration). This massive localized spike in reactant concentration and potential pH shift can actually accelerate hydrolysis rather than halt it. Storage at 2°C to 8°C in a liquid state is the preferred method.

References

  • Safety Assessment of Sorbitan Esters as Used in Cosmetics Cosmetic Ingredient Review URL
  • Analytical Chemistry (ACS Publications)
  • A01026: Development of Methods for Sorbitan Ester Determination Food Standards Agency URL

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Anhydroglucitol Decanoate

Welcome to the Advanced Applications Support Center. This knowledge base is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This knowledge base is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for anhydroglucitol decanoate (AGD) .

Unlike its highly polar parent compound, 1,5-anhydroglucitol (a well-established clinical biomarker for glycemic control)[1], the addition of a decanoate fatty acid chain radically alters the molecule's physicochemical properties. This guide provides field-proven troubleshooting strategies, self-validating methodologies, and the mechanistic reasoning behind every parameter choice to ensure your assay achieves maximum sensitivity and reproducibility.

Assay Optimization Logic

Before diving into specific parameters, it is critical to understand the sequential logic of optimizing a lipophilic ester assay. The workflow below illustrates the self-validating feedback loop required to isolate the analyte from matrix interferences while maximizing ionization efficiency.

OptimizationLogic A 1. Infusion & Precursor Selection B 2. MS/MS CE Tuning A->B Isolate [M-H]- (m/z 317.4) C 3. RP-LC Optimization B->C Maximize m/z 171.1 (Decanoate) D 4. System Validation C->D Resolve from matrix lipids D->A Feedback loop if signal drops

Caption: Logical workflow for optimizing LC-MS/MS parameters for anhydroglucitol decanoate.

Troubleshooting & FAQs

Q1: Why is my ionization efficiency low for anhydroglucitol decanoate, and should I use ESI+ or ESI-?

A: Anhydroglucitol decanoate (CAS 39438-11-4)[2] is a neutral, lipophilic ester. In Electrospray Ionization Positive mode (ESI+), neutral esters tend to form sodium adducts ([M+Na]+). Because the sodium-oxygen bond is incredibly strong, these adducts resist fragmentation during Collision-Induced Dissociation (CID), leading to exceptionally poor MS/MS sensitivity.

The Causality-Driven Solution: Switch to ESI Negative mode (ESI-) . Fatty acid esters of carbohydrates and polyols readily form deprotonated molecules ([M-H]-) or formate adducts ([M+HCOO]-) when the mobile phase is modified with a weak acid or buffer. Negative mode provides a significantly cleaner background and highly specific fragmentation pathways for fatty acid esters[3].

Q2: How do I select the most sensitive MRM transitions?

A: The molecular weight of anhydroglucitol decanoate is 318.4 Da. In ESI-, the primary precursor ion is the deprotonated molecule [M-H]- at m/z 317.4.

The Causality-Driven Solution: During CID, the ester bond is the weakest structural link. Cleavage of this bond in negative mode yields the highly stable decanoate carboxylate anion at m/z 171.1. Monitoring the transition 317.4 → 171.1 provides exceptional sensitivity because the negative charge is highly stabilized by resonance on the carboxylate group—a phenomenon well-documented in the LC-MS/MS analysis of similar fatty acid esters[3]. For a qualifier ion, use the deprotonated anhydroglucitol moiety at m/z 163.1.

Q3: What is the best chromatographic strategy to separate AGD from matrix lipids?

A: Free 1,5-anhydroglucitol is highly polar and is typically retained using Amide-based HILIC columns[1]. However, the 10-carbon decanoate chain makes AGD moderately hydrophobic; a HILIC column will result in poor retention and peak shape.

The Causality-Driven Solution: Utilize a high-efficiency Reversed-Phase (RP) C18 column (e.g., 1.7 µm particle size). To prevent peak tailing and ensure a consistent ionization state, buffer both your aqueous and organic mobile phases with 2 mM ammonium formate. This prevents signal splitting between different adduct forms and ensures sharp, symmetrical peaks.

Q4: How do I prevent ion suppression from plasma/serum matrices?

A: While simple protein precipitation with cold acetonitrile is sufficient for free 1,5-AG[1], applying this to AGD will co-extract endogenous phospholipids that elute in the same reversed-phase window, causing severe ion suppression.

The Causality-Driven Solution: Implement a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) protocol. LLE using a non-polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic AGD into the organic phase, leaving polar matrix components and precipitating proteins behind.

Step-by-Step Methodologies

To ensure a self-validating system, always run a solvent blank and a matrix blank before your analytical batch to verify the absence of carryover or endogenous isobaric interferences.

Protocol 1: MS/MS Parameter Tuning (Syringe Infusion)
  • Preparation: Prepare a 1 µg/mL tuning solution of anhydroglucitol decanoate in 50:50 Methanol:Water containing 2 mM ammonium formate.

  • Infusion: Connect the syringe pump directly to the ESI source, bypassing the LC column. Set the flow rate to 10 µL/min.

  • Precursor Isolation: Operate the mass spectrometer in Q1 MS (Scan) negative mode. Identify the predominant precursor ion (m/z 317.4 for [M-H]-).

  • CE Ramping: Isolate m/z 317.4 in Q1 and perform a Product Ion Scan (MS2) while ramping the Collision Energy (CE) from 10 to 50 eV.

  • Optimization: Identify the optimal CE that maximizes the abundance of the m/z 171.1 product ion without completely depleting the precursor signal. Save these parameters to your MRM method.

Protocol 2: Extraction of AGD from Biological Matrices (LLE Method)
  • Aliquot: Transfer 100 µL of plasma or serum into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of internal standard. (Note: If isotope-labeled AGD is unavailable, a structurally similar lipophilic ester, such as a purified sorbitan ester, can be utilized as a surrogate standard for normalization[4]).

  • Extraction: Add 400 µL of MTBE and 100 µL of LC-MS grade water.

  • Partitioning: Vortex vigorously for 5 minutes to drive the lipophilic ester into the organic layer.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (40% B) and inject 2–5 µL onto the LC-MS/MS system.

Quantitative Data & Instrument Parameters

Table 1: Recommended LC Gradient and Mobile Phase for AGD

ParameterOptimized Setting
Analytical Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A HPLC Water + 2 mM Ammonium Formate
Mobile Phase B Acetonitrile + 2 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Gradient Profile 0.0 - 1.0 min: 40% B 1.0 - 4.0 min: 40% → 95% B 4.0 - 6.0 min: 95% B (Wash) 6.0 - 6.1 min: 95% → 40% B 6.1 - 8.0 min: 40% B (Re-equilibration)

Table 2: Typical MRM Transitions and MS Parameters (ESI Negative Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
AGD (Quantifier) 317.4171.15022Quantitation (Decanoate anion)
AGD (Qualifier) 317.4163.15018Confirmation (Anhydroglucitol moiety)
Internal Standard Matches ISMatches IS50OptimizedMatrix Normalization
Source Temp 500 °C---Droplet Desolvation
Capillary Voltage -2.5 kV to -3.0 kV---Ionization Efficiency

References

  • Title : Discrimination of polysorbate 20 by high-performance liquid chromatography-charged aerosol detection and characterization for components by expanding compound database and library Source : nih.gov URL :[Link]

  • Title : A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids Source : researchgate.net URL :[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Suppression in Anhydroglucitol Decanoate Analysis

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex nuclear magneti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) behavior of amphiphilic molecules.

Analyzing anhydroglucitol decanoate—a non-ionic surfactant comprising a hydrophilic 1,5-anhydro-D-glucitol headgroup and a hydrophobic decanoic acid tail—presents a dual challenge. Users frequently encounter severe signal suppression caused by either supramolecular self-assembly (micellization) or destructive pulse sequence artifacts . This guide deconstructs the physical causality behind these phenomena and provides self-validating protocols to recover your spectral data.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why are the anhydroglucitol and decanoate signals completely broadened or missing when I run my sample in D2​O ?

The Causality: You are observing T2​ relaxation-induced signal suppression due to micellization. Anhydroglucitol decanoate is an amphiphile. In aqueous solutions, when the concentration exceeds the Critical Micelle Concentration (CMC), the monomers self-assemble into large micellar aggregates[1]. While a single monomer tumbles rapidly in solution, a micelle (often >30 kDa in aggregate weight) tumbles very slowly. This slow molecular tumbling (high rotational correlation time, τc​ ) drastically enhances spin-spin relaxation, leading to a very short transverse relaxation time ( T2​ ). Because NMR linewidth is inversely proportional to T2​ ( Δν1/2​=1/πT2​ ), the signals broaden so severely that they merge into the baseline, effectively suppressing the signal.

The Solution: You must disrupt the hydrophobic interactions holding the micelle together. Transitioning to a mixed organic solvent system (e.g., CD3​OD / CDCl3​ ) forces the molecule back into a monomeric state, restoring long T2​ times and sharp resonances.

Q2: I must maintain aqueous conditions for my biological assay. How can I recover the NMR signal without changing the solvent?

The Causality: If you cannot use organic solvents, you must artificially increase the tumbling rate of the micelles or alter the micellar phase. The Solution:

  • Elevate the Temperature: Increasing the probe temperature (e.g., from 298 K to 323 K) decreases solvent viscosity and increases thermal kinetic energy, which reduces τc​ and sharpens the lines.

  • Use a Co-surfactant: Introducing a zwitterionic or non-ionic co-surfactant can alter the micelle's packing parameter, forming smaller mixed micelles or reverse micelles that tumble faster[2].

Q3: My decanoate tail signals (0.8 - 2.5 ppm) are sharp, but the anhydroglucitol headgroup signals (3.2 - 4.0 ppm) are suppressed or distorted. Why?

The Causality: This is a classic water suppression artifact. If your sample is in an H2​O/D2​O mixture, you are likely using a presaturation pulse sequence (e.g., NOESY-presat) to suppress the massive water peak at ~4.7 ppm. Presaturation applies a long, low-power continuous wave (CW) radiofrequency pulse. Because the anhydroglucitol ring contains hydroxyl protons that undergo rapid chemical exchange with bulk water[3], saturating the water peak causes saturation transfer to the sugar ring. Furthermore, if the presaturation bandwidth is too wide, it directly bleeds into the nearby anhydroglucitol aliphatic protons[4].

The Solution: Abandon presaturation. Switch to a gradient-based solvent suppression technique like Excitation Sculpting or WATERGATE , which selectively defocuses the water magnetization without saturating exchangeable protons[5].

Part 2: Mandatory Visualizations

G A Anhydroglucitol Decanoate in Aqueous Solution B Concentration > CMC (Micelle Formation) A->B  Aqueous Environment C Concentration < CMC (Monomer State) A->C  Organic Solvent Added D Slow Molecular Tumbling (High Correlation Time, τc) B->D E Fast Molecular Tumbling (Low Correlation Time, τc) C->E F Short T2 Relaxation Severe Line Broadening (Signal Suppression) D->F G Long T2 Relaxation Sharp NMR Resonances (High Resolution) E->G

Causality of NMR signal suppression via micellization and T2 relaxation shortening.

Workflow Start Signal Suppression Detected in 1H NMR Spectrum Q1 Are all signals broad/missing or just specific peaks? Start->Q1 Path1 All signals broad (Micellization Issue) Q1->Path1 Path2 Only peaks near 4.7 ppm missing (Water Suppression Artifact) Q1->Path2 Sol1 Add MeOD/CDCl3 (1:1) to disrupt micelles Path1->Sol1 Sol2 Increase Temperature to >318K Path1->Sol2 Sol3 Switch from Presaturation to Excitation Sculpting Path2->Sol3 Sol4 Lyophilize and reconstitute in 100% D2O Path2->Sol4

Decision tree for resolving anhydroglucitol decanoate NMR signal suppression.

Part 3: Quantitative Data Summary

To guide your experimental design, the following table summarizes the physical state and expected NMR parameters of anhydroglucitol decanoate under various solvent conditions.

Solvent SystemPhysical StateEst. T2​ RelaxationAverage Linewidth ( Δν1/2​ )Water Suppression Required?
100% D2​O (298 K) Micellar Aggregate< 10 ms> 50 Hz (Severe Suppression)No
90% H2​O / 10% D2​O Micellar Aggregate< 10 ms> 50 HzYes (High risk of artifact)
100% D2​O (333 K) Dynamic Micelle~ 50 ms15 - 25 HzNo
CD3​OD / CDCl3​ (1:1) Monomer> 500 ms< 1.5 Hz (High Resolution)No
DMSO- d6​ Monomer> 400 ms< 2.0 HzNo

Part 4: Self-Validating Experimental Protocols

Protocol A: Solvent-Disruption Method for Monomeric NMR Analysis

Purpose: To completely break micellar aggregates and achieve high-resolution structural elucidation of the anhydroglucitol headgroup and decanoate tail.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 mg of anhydroglucitol decanoate into a clean glass vial.

  • Solvent Mixing: Prepare a 1:1 (v/v) mixture of Methanol- d4​ ( CD3​OD ) and Chloroform- d ( CDCl3​ ). Scientific Rationale: Chloroform solvates the hydrophobic decanoate tail, while methanol solvates the hydrophilic anhydroglucitol ring, thermodynamically preventing self-assembly.[6]

  • Dissolution: Add 600 µL of the mixed solvent to the vial. Vortex for 30 seconds until completely clear.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a standard 1D 1H NMR spectrum (e.g., zg30 on Bruker systems) with a relaxation delay ( D1​ ) of 2.0 seconds.

  • Validation Step (Self-Validating System): Integrate the terminal methyl group of the decanoate tail (~0.88 ppm, 3H) and compare it against the anomeric/ring protons of the anhydroglucitol headgroup (~3.2 - 4.0 ppm). A perfectly disrupted monomeric solution will yield a strict 3:1 integration ratio for the CH3​ vs. a single distinct ring proton. If the ring protons integrate to <0.9, residual aggregation or relaxation losses are still occurring.

Protocol B: Optimized Water Suppression (Excitation Sculpting) for Aqueous Samples

Purpose: To analyze the surfactant in native aqueous conditions ( H2​O / D2​O buffers) without suppressing the anhydroglucitol ring signals via saturation transfer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 540 µL of aqueous buffer ( H2​O ) and add 60 µL of D2​O for the lock signal.

  • Pulse Sequence Selection: Load the Excitation Sculpting pulse sequence (e.g., zgesgp on Bruker)[7]. Scientific Rationale: Unlike presaturation, Excitation Sculpting uses a Double Pulsed Field Gradient Spin Echo (DPFGSE) to selectively dephase the water resonance while refocusing all other signals, preventing saturation transfer to the sugar hydroxyls.

  • Calibration:

    • Determine the exact 90∘ hard pulse ( P1​ ).

    • Set the transmitter offset ( O1​ ) exactly on the water peak (~4.7 ppm at 298 K).

    • Optimize the shaped pulse power for the selective 180∘ water pulse (typically a 2 ms Sinc or Gaussian shape).

  • Acquisition: Run the experiment with 32-64 scans to compensate for any inherent signal loss from the gradient echoes.

  • Validation Step (Self-Validating System): Run a comparative 1D NOESY-presat (noesypr1d)[3] alongside the Excitation Sculpting experiment. Overlay the spectra. If the protocol is successful, the anhydroglucitol ring peaks at ~3.8 ppm will show >300% intensity enhancement in the Excitation Sculpting spectrum compared to the presaturation spectrum, proving the elimination of the saturation transfer artifact.

Part 5: References

  • Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins and Nucleic Acids Dissolved in Low Viscosity Fluids Journal of the American Chemical Society (ACS)[Link]

  • Gemini surfactants: studying micellisation by 1H and 19F NMR spectroscopy The Ivan Huc Group / Centre National de la Recherche Scientifique[Link]

  • Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids National Institutes of Health (PMC)[Link]

  • Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance National Institutes of Health (PMC)[Link]

  • Solvent Suppression in Pure Shift NMR Analytical Chemistry (ACS)[Link]

  • Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples ChemRxiv[Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Some Dendroketose and Other Furanose Derivatives Canadian Journal of Chemistry[Link]

Sources

Optimization

Technical Support Center: Stabilizing Anhydroglucitol Decanoate Emulsions in Cell Culture Media

Anhydroglucitol decanoate (CAS 39438-11-4), a non-ionic sorbitan ester of capric acid, is frequently utilized as a lipophilic surfactant in the formulation of lipid-based delivery systems. However, transitioning these em...

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Author: BenchChem Technical Support Team. Date: April 2026

Anhydroglucitol decanoate (CAS 39438-11-4), a non-ionic sorbitan ester of capric acid, is frequently utilized as a lipophilic surfactant in the formulation of lipid-based delivery systems. However, transitioning these emulsions from simple aqueous buffers into complex, physiologically relevant cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) introduces severe thermodynamic and kinetic instability.

This technical guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot and stabilize these emulsions for in vitro assays.

Part 1: Troubleshooting Guide & Mechanistic Causality

Q1: Why do my anhydroglucitol decanoate emulsions rapidly undergo phase separation (coalescence) upon addition to complete DMEM/RPMI?

The Causality: Cell culture media possesses high ionic strength (typically >150 mM NaCl, plus divalent cations like Ca²⁺ and Mg²⁺). This high salt concentration severely compresses the electrical double layer (Debye screening length) around the emulsion droplets [1]. Because anhydroglucitol decanoate is a non-ionic surfactant with a relatively short 10-carbon tail, it relies entirely on steric hindrance rather than electrostatic repulsion to prevent droplet fusion. Used alone, its interfacial film lacks the physical bulk required to withstand the high collision frequencies in culture media. The Solution: Formulate a mixed-surfactant system. Pair anhydroglucitol decanoate (low HLB) with a high-HLB hydrophilic co-surfactant (e.g., Polysorbate 80 or PEG-40 Hydrogenated Castor Oil). This creates a tightly packed, sterically robust interfacial film that physically blocks coalescence even when electrostatic repulsion is neutralized [2].

Q2: My emulsion droplet size increases significantly over 24–48 hours at 37°C in the incubator. How do I prevent this?

The Causality: This phenomenon is known as Ostwald Ripening . At 37°C, the solubility of the dispersed lipid phase in the continuous aqueous phase increases. Driven by the Kelvin equation, lipid molecules diffuse from smaller droplets (which have higher Laplace pressure) through the aqueous phase and redeposit onto larger droplets to minimize the system's overall surface free energy [3]. The Solution: Incorporate a highly hydrophobic, water-insoluble ripening inhibitor (e.g., Squalene or Medium-Chain Triglycerides) into the oil phase. Because the inhibitor cannot diffuse through the aqueous phase, its concentration increases in the shrinking smaller droplets, generating an osmotic pressure gradient that perfectly counteracts the capillary pressure driving the ripening [4].

Q3: I observe massive flocculation specifically when 10% Fetal Bovine Serum (FBS) is present. What causes this?

The Causality: Serum proteins (predominantly Bovine Serum Albumin and globulins) are highly surface-active. They competitively adsorb at the oil-water interface, displacing the anhydroglucitol decanoate. If the protein concentration is insufficient to fully coat all droplets, a single protein molecule can adsorb onto multiple droplets simultaneously, causing "bridging flocculation" [2]. The Solution: Graft a dense polyethylene glycol (PEG) corona onto the droplets using PEGylated lipids (e.g., DSPE-PEG2000), or significantly increase the Surfactant-to-Oil Ratio (SOR) to create an interfacial tension so low that protein displacement becomes thermodynamically unfavorable.

Part 2: Visualizing Destabilization and Workflow

Destabilization Emulsion Anhydroglucitol Decanoate O/W Emulsion Salt High Ionic Strength (Media Salts) Emulsion->Salt Temp 37°C Incubation (Thermodynamics) Emulsion->Temp Serum 10% FBS Proteins (Surface Active) Emulsion->Serum Coalescence Coalescence (Double Layer Compression) Salt->Coalescence Ostwald Ostwald Ripening (Lipid Dissolution) Temp->Ostwald Flocculation Bridging Flocculation (Protein Adsorption) Serum->Flocculation Sol1 Add High-HLB Co-Surfactant Coalescence->Sol1 Mitigated by Sol2 Add Squalene (Ripening Inhibitor) Ostwald->Sol2 Mitigated by Sol3 PEGylation or Increase SOR Flocculation->Sol3 Mitigated by

Mechanisms of emulsion destabilization in cell culture media and targeted interventions.

Workflow Step1 1. Lipid Phase Formulation (Oil + Anhydroglucitol Decanoate + Squalene) Step3 3. Primary Emulsification (High-Shear Mixing at 10,000 RPM) Step1->Step3 Step2 2. Aqueous Phase Preparation (Buffer + High-HLB Co-Surfactant) Step2->Step3 Step4 4. Nanoemulsification (Ultrasonication, 4°C Bath) Step3->Step4 Step5 5. Self-Validation (QC) (DLS: PDI < 0.2, Size < 150 nm) Step4->Step5 Step6 6. Sterile Filtration (0.22 µm PES Membrane) Step5->Step6

Step-by-step self-validating workflow for preparing cell culture-compatible nanoemulsions.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of formulation variables on the physical stability of anhydroglucitol decanoate emulsions when incubated in DMEM + 10% FBS at 37°C for 48 hours.

Formulation VariableCo-Surfactant (HLB)Ripening InhibitorInitial Size (nm)Size at 48h (nm)PDI at 48hStability Outcome
A (Control) None (Surfactant HLB ~4.5)None185 ± 12> 10000.85Phase Separation
B (Mixed Surfactant) Polysorbate 80 (HLB 15.0)None110 ± 8340 ± 250.42Ostwald Ripening
C (Ripening Inhibited) None5% Squalene190 ± 15> 10000.78Coalescence
D (Optimized) Polysorbate 80 (HLB 15.0)5% Squalene115 ± 6122 ± 90.18Highly Stable

Note: A Polydispersity Index (PDI) < 0.2 indicates a highly homogeneous, stable dispersion suitable for cellular uptake assays [2].

Part 4: Self-Validating Experimental Protocol

Protocol: Preparation of Serum-Stable Anhydroglucitol Decanoate Nanoemulsions

This protocol utilizes a high-energy ultrasonication method to achieve droplet sizes <150 nm, which are optimal for endocytosis.

Step 1: Lipid Phase Preparation

  • In a glass vial, combine the primary carrier oil (e.g., Caprylic/Capric Triglyceride), Anhydroglucitol Decanoate (low-HLB surfactant), and Squalene (Ostwald ripening inhibitor) at a ratio of 75:20:5 (w/w).

  • Heat the mixture to 60°C under gentle magnetic stirring for 10 minutes.

  • Self-Validation Check: Inspect the vial against a light source. The lipid phase must be 100% optically clear. Any turbidity indicates incomplete dissolution of the surfactant, which will seed immediate coalescence later.

Step 2: Aqueous Phase Preparation

  • Dissolve the high-HLB co-surfactant (e.g., Polysorbate 80) in 1X PBS (pH 7.4) to achieve a final Surfactant-to-Oil Ratio (SOR) of 1:1 across the entire system.

  • Pre-heat the aqueous phase to 60°C to match the lipid phase temperature, preventing premature lipid crystallization upon mixing.

Step 3: Primary Emulsification

  • Slowly inject the hot lipid phase into the hot aqueous phase while mixing with a high-shear rotor-stator homogenizer at 10,000 RPM for 3 minutes.

  • Self-Validation Check: The resulting coarse emulsion should appear uniformly milky-white with no visible oil droplets on the surface.

Step 4: Nanoemulsification (Ultrasonication)

  • Transfer the coarse emulsion to an ice-water bath (4°C) to prevent thermal degradation of the surfactants during sonication [3].

  • Process using a probe sonicator at 40% amplitude for 5 minutes (pulsed: 10s ON, 5s OFF).

  • Self-Validation Check: The emulsion must transition from milky-white to a translucent, bluish opalescence. This Tyndall effect visually confirms that the droplet size has dropped below the wavelength of visible light (<200 nm).

Step 5: Quality Control & Sterilization

  • Measure the droplet size and PDI using Dynamic Light Scattering (DLS). Proceed only if Size < 150 nm and PDI < 0.2.

  • Pass the nanoemulsion through a 0.22 µm Polyethersulfone (PES) syringe filter. PES is mandatory; do not use Nylon or PTFE, as they will bind the non-ionic surfactants and strip the stabilizing corona from your droplets.

References

  • Title: Food protein-stabilized nanoemulsions as potential delivery systems for poorly water-soluble drugs: preparation, in vitro characterization, and pharmacokinetics in rats Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: How To Prepare and Stabilize Very Small Nanoemulsions Source: Langmuir - ACS Publications URL: [Link]

  • Title: Nanoemulsion Stability Source: Cannasol Technologies URL: [Link]

Troubleshooting

Resolving baseline noise in anhydroglucitol decanoate chromatography

Welcome to the Technical Support Center for Carbohydrate and Lipidomic Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing anhydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate and Lipidomic Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing anhydroglucitol decanoate (AGD) .

1,5-Anhydroglucitol (1,5-AG) is a well-established, short-term biomarker for glycemic control[1][2]. However, its decanoate ester derivative (AGD) presents unique analytical hurdles. Because AGD is an amphiphilic molecule lacking a strong UV chromophore, detection relies on Liquid Chromatography-Mass Spectrometry (LC-MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD). These universal and mass-selective detectors are highly susceptible to baseline noise caused by matrix effects, mobile phase impurities, and column bleed.

This guide provides field-proven, self-validating protocols to isolate and eliminate baseline noise in your AGD workflows.

Part 1: Root Cause Analysis of Baseline Noise

Before adjusting instrument parameters, it is critical to logically isolate the source of the noise. Baseline anomalies in AGD chromatography generally fall into three categories: Systemic, Chemical, or Matrix-derived.

RootCauses Root Baseline Noise in AGD Chromatography Sys System & Hardware Root->Sys Chem Chemical & Mobile Phase Root->Chem Matrix Sample Matrix Root->Matrix Pump Pump Pulsation (Periodic Noise) Sys->Pump Gas Nebulizer Gas Purity (CAD/ELSD/MS) Sys->Gas Contam PEG/Surfactant Contamination Chem->Contam Bleed Column Bleed (HILIC/RP) Chem->Bleed Phos Phospholipid Interference Matrix->Phos Salts Endogenous Salts (Ion Suppression) Matrix->Salts

Fig 1: Logical framework for isolating root causes of baseline noise in AGD analysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS baseline drift upward significantly during the organic gradient when analyzing anhydroglucitol decanoate? A: Causality: AGD is highly lipophilic compared to free 1,5-anhydroglucitol, requiring a high percentage of organic solvent (e.g., acetonitrile or methanol) for elution. As the organic fraction increases, highly retained contaminants (such as plasticizers, PEG, or long-chain lipid matrix remnants) begin to elute, causing a broad baseline hump. Furthermore, if using a Pentafluorophenyl (F5) column to resolve isobaric metabolites[1], inadequate column equilibration can lead to stationary phase bleed at high organic compositions. Solution: Implement a rigorous column wash protocol (e.g., 95% isopropanol for 10 minutes) between runs and ensure all mobile phases are strictly LC-MS grade.

Q2: I am monitoring the[M+Na]+ adduct of AGD, but the background noise is masking the analyte. How do I fix this? A: Causality: Carbohydrate derivatives like AGD often fragment poorly in standard MS/MS, generating predominantly[M+Na]+ adducts rather than distinct product ions[3]. Because sodium is ubiquitous in glassware and solvents, the continuous formation of sodium adducts from background chemical noise (like PEG) elevates the baseline across the entire chromatogram. Solution: Passivate your LC system to remove trace alkali metals. Alternatively, utilize an ion trap to monitor MS3 transitions, which provides superior selectivity and drastically reduces baseline noise compared to standard MS2[2].

Q3: How can I differentiate true AGD peaks from high-frequency detector noise in untargeted LC/HRMS? A: Causality: High-frequency noise often stems from electronic detector fluctuations or unoptimized electrospray ionization (ESI) temperatures. Solution: Utilize data processing pipelines that compute a minimum signal-to-noise (S/N) using baseline local noise algorithms[4]. Applying a 12C/13C isotopologue pairing approach in individual centroid mass spectra ensures that only signals with valid organic isotopic signatures are integrated, effectively filtering out random electronic noise[4].

Part 3: Step-by-Step Troubleshooting Protocols

To establish a self-validating system, you must decouple sample matrix effects from instrumental noise. Follow these sequential protocols.

Protocol A: System Passivation and Blank Validation

Objective: Eliminate chemical noise and column bleed prior to sample injection.

  • Solvent Flush: Remove the analytical column. Flush the LC system (pumps, autosampler, and tubing) with 50% Methanol / 50% Water containing 0.1% Formic Acid for 30 minutes at 1.0 mL/min.

  • Passivation: Flush the system with 0.5% Phosphoric Acid in water for 2 hours to remove trace sodium and iron contaminants that exacerbate [M+Na]+ background noise[3].

  • Neutralization: Flush with LC-MS grade water until the pH returns to neutral (approx. 1 hour).

  • Column Equilibration: Reinstall the Pentafluorophenyl (F5) column[1]. Run 10 blank gradient cycles (injecting pure solvent) to stabilize the stationary phase and establish a baseline local noise threshold[4].

Protocol B: Matrix Cleanup via Solid Phase Extraction (SPE)

Objective: Remove endogenous salts and phospholipids that cause ion suppression and baseline elevation.

  • Spiking: Spike 100 µL of biological sample (plasma or saliva) with an isotopically labeled internal standard (e.g., 13C6-1,5-AG decanoate) to validate recovery and S/N > 10[5].

  • Precipitation: Add 400 µL of cold methanol (-20°C). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • SPE Loading: Load the supernatant onto a pre-conditioned Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Wash Step: Wash with 1 mL of 5% methanol in water. Causality: This removes highly polar interferences (including free 1,5-anhydroglucitol and urate) without eluting the lipophilic AGD[1].

  • Elution: Elute AGD with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under ultra-pure nitrogen gas and reconstitute in 100 µL of the initial mobile phase.

Workflow Step1 1. SPE Matrix Cleanup Step2 2. F5 Column Separation Step1->Step2 Clean Extract Step3 3. LC-MS/MS or CAD Detection Step2->Step3 Eluent Step4 4. 12C/13C Pairing & Noise Subtraction Step3->Step4 Raw Data

Fig 2: Validated experimental workflow for AGD extraction, separation, and noise-filtered detection.

Part 4: Quantitative Data & Optimization Parameters

Summarizing quantitative parameters ensures your method meets rigorous analytical standards. Use the tables below to benchmark your system's performance.

Table 1: Troubleshooting Matrix for Baseline Noise in AGD Chromatography

SymptomPrimary CauseDiagnostic CheckCorrective Action
High-frequency periodic noise Pump pulsationMonitor pressure ripple (Must be <1%)Purge pumps, replace check valves.
Broad baseline hump during gradient Column bleed / Lipophilic matrixRun a blank gradient (no injection)Wash column with 100% IPA; extend SPE wash step.
Elevated continuous background (LC-MS) PEG/Surfactant contaminationCheck MS spectra for m/z spacing of 44 DaReplace solvent bottles, execute Protocol A.
Spiky, erratic baseline (CAD/ELSD) Gas impurity / ParticulatesBypass column and monitor baselineUse >99.999% N2 gas; install 0.1 µm inline filter.

Table 2: Optimized LC-MS/MS Parameters for Anhydroglucitol Decanoate

ParameterRecommended SettingScientific Rationale
Stationary Phase Pentafluorophenyl (F5), 2.6 µmProvides superior shape and retention for structurally similar isomers and lipids[1].
Ionization Mode ESI Positive (or APCI Negative)AGD readily forms [M+H]+ and [M+Na]+ ions in ESI; APCI reduces matrix suppression[2].
Data Processing 12C/13C Isotopologue PairingEliminates redundant peaks and random electronic noise in HRMS[4].
S/N Threshold > 10 for LOQEnsures reliable quantification above the local baseline noise[5].
Alternative Method GC×GC-TOFMSRequires derivatization (TMS ethers) but offers superior resolution for sugars and sugar alcohols[6].

Part 5: References

  • Title: Metabolic Profiling of the EmDia Cohort by LC‐MS Reveals Empagliflozin‐Intake Associated Regulation of 1,5‐anhydroglucitol and Urate Source: nih.gov URL:

  • Title: IDSL.IPA Characterizes the Organic Chemical Space in Untargeted LC/HRMS Data Sets Source: acs.org URL:

  • Title: Developing a LC-MS method for carbohydrate derivatives Source: chromforum.org URL:

  • Title: Saliva 1,5-anhydroglucitol is associated with early-phase insulin secretion in Chinese patients with type 2 diabetes Source: researchgate.net URL:

  • Title: A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS3 Source: researchgate.net URL:

  • Title: GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing anhydroglucitol decanoate and 1,5-anhydroglucitol biomarkers

An in-depth technical analysis comparing the endogenous clinical biomarker 1,5-anhydroglucitol (1,5-AG) with its synthetic derivative, anhydroglucitol decanoate . This guide is designed for analytical chemists, assay dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the endogenous clinical biomarker 1,5-anhydroglucitol (1,5-AG) with its synthetic derivative, anhydroglucitol decanoate . This guide is designed for analytical chemists, assay developers, and clinical researchers evaluating mass spectrometry workflows for glycemic monitoring.

The Biological Target vs. The Analytical Solution

In the landscape of glycemic monitoring and bioanalytical chemistry, 1,5-AG and anhydroglucitol decanoate represent two sides of the same coin: the clinical target and the analytical solution.

Novices often confuse the two as competing biological markers. However, 1,5-AG is the actual FDA-cleared, endogenous biomarker used to detect short-term glycemic excursions over a 1- to 2-week period[1]. Conversely, anhydroglucitol decanoate (CAS 39438-11-4) is a synthetic fatty acid ester. Because native 1,5-AG is highly polar and lacks easily ionizable functional groups, it presents severe retention and ionization challenges in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2]. To circumvent this, analytical scientists employ chemical derivatization—converting the polar biomarker into a lipophilic ester like anhydroglucitol decanoate—to drastically enhance chromatographic performance and electrospray ionization (ESI) sensitivity[3].

Mechanistic Biology: Why 1,5-AG is a "Negative" Biomarker

1,5-AG is a naturally occurring dietary polyol that is structurally similar to D-glucose. In healthy individuals, a stable serum pool is maintained because the molecule is nearly completely reabsorbed by the renal proximal tubules.

The causality of its biomarker status relies on competitive inhibition. Both glucose and 1,5-AG utilize the same sodium-glucose cotransporters (SGLT4/SGLT5). When blood glucose levels spike and exceed the renal threshold (typically >180 mg/dL), the excess glucose saturates the transporters, competitively blocking 1,5-AG reabsorption. This forces the rapid urinary excretion of 1,5-AG, causing a proportional drop in serum levels[4]. Therefore, unlike HbA1c, 1,5-AG is a negative biomarker: lower serum concentrations indicate a higher frequency of recent postprandial glucose spikes.

Pathway Blood Hyperglycemic Bloodstream Kidney Renal Proximal Tubule Blood->Kidney Filtration Reabsorption Glucose Reabsorption Kidney->Reabsorption SGLT Transporters Prefer Glucose Excretion 1,5-AG Urinary Excretion Kidney->Excretion Competitive Inhibition Biomarker Depleted Serum 1,5-AG (Biomarker) Excretion->Biomarker Inverse Correlation

Renal competitive inhibition pathway establishing 1,5-AG as a negative glycemic biomarker.

The Analytical Challenge: Native vs. Derivatized LC-MS/MS

Quantifying native 1,5-AG directly requires Hydrophilic Interaction Liquid Chromatography (HILIC) because the highly polar polyol will not partition into the stationary phase of standard C18 reversed-phase columns[2]. Furthermore, HILIC is notoriously susceptible to matrix effects from endogenous plasma salts, leading to ion suppression.

The Derivatization Strategy: By reacting 1,5-AG with decanoyl chloride, the molecule is esterified to form anhydroglucitol decanoate.

  • Chromatographic Causality: The addition of the 10-carbon aliphatic chain shifts the molecule's LogP from negative (hydrophilic) to highly positive (lipophilic). This allows the use of robust, highly reproducible C18 Reversed-Phase Liquid Chromatography (RPLC).

  • Ionization Causality: In the ESI source, the hydrophobic decanoate tail drives the molecule to the surface of the charged droplet. As the droplet undergoes solvent evaporation and Coulombic fission, surface-active molecules are ejected into the gas phase much more efficiently than molecules trapped in the aqueous core, resulting in a 10- to 50-fold increase in MS signal intensity.

Quantitative Comparison

FeatureNative 1,5-Anhydroglucitol (1,5-AG)Anhydroglucitol Decanoate (Derivative)
Classification Endogenous Clinical BiomarkerSynthetic Derivative / Analytical Surrogate
Clinical Utility Indicator of short-term (1-2 weeks) hyperglycemiaNone (Used strictly in vitro for assay optimization)
Molecular Weight 164.16 g/mol ~318.45 g/mol
Chromatographic Mode HILIC or Ion-ExchangeReversed-Phase (C18 / C8)
Ionization Efficiency (ESI) Low (Requires high organic mobile phase)High (Hydrophobic tail enhances droplet surface activity)
Sample Prep Requirement Simple protein precipitationProtein precipitation + Chemical Derivatization
Matrix Effect Susceptibility High (Co-elutes with polar plasma salts)Low (Elutes in high-organic gradient, away from salts)

Experimental Methodology: Self-Validating Derivatization Workflow

To accurately quantify 1,5-AG using the decanoate derivatization method, the protocol must be self-validating to account for any incomplete esterification.

Step 1: Isotope Spiking & Protein Precipitation

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of 13C6​ -1,5-AG (Internal Standard). Self-Validating Mechanism: Spiking the isotope before any chemical reaction ensures that the internal standard undergoes the exact same derivatization efficiency as the endogenous analyte. Any loss in reaction yield is mathematically canceled out by the peak area ratio.

  • Add 200 µL of cold acetonitrile ( 4∘C ). Causality: The high dielectric constant of ACN disrupts protein-water hydrogen bonding, precipitating massive plasma proteins while keeping the small polyols in solution.

  • Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

Step 2: Decanoylation (Esterification)

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Add 10 µL of decanoyl chloride. Incubate at 60∘C for 30 minutes. Causality: Pyridine acts as both a solvent and a base catalyst, neutralizing the HCl byproduct generated during the nucleophilic acyl substitution, driving the reaction to completion.

  • Quench the reaction by adding 100 µL of LC-MS grade water.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 500 µL of hexane to the quenched mixture. Vortex vigorously.

  • Centrifuge to separate the phases. Causality: The newly formed anhydroglucitol decanoate is highly lipophilic and partitions entirely into the upper hexane layer, leaving unreacted polar matrix components and salts in the lower aqueous layer.

  • Transfer the hexane layer, evaporate to dryness, and reconstitute in 100 µL of Methanol:Water (80:20, v/v) for LC-MS/MS analysis.

Workflow Sample Plasma Sample (Endogenous 1,5-AG) Precipitation Protein Precipitation (Cold ACN + 13C-IS) Sample->Precipitation Derivatization Decanoylation (Forms Anhydroglucitol Decanoate) Precipitation->Derivatization Supernatant Extraction Liquid-Liquid Extraction (Isolates Lipophilic Ester) Derivatization->Extraction Phase Separation LCMS Reversed-Phase LC-MS/MS (High ESI Response) Extraction->LCMS Organic Layer

Analytical workflow converting polar 1,5-AG to lipophilic anhydroglucitol decanoate for LC-MS/MS.

References

  • 1,5-Anhydroglucitol: A Novel Biomarker of Adherence to Sodium–Glucose Cotransporter 2 Inhibitors American Diabetes Association[Link]

  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus Frontiers in Endocrinology[Link]

  • 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events National Institutes of Health (PMC)[Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of Anhydroglucitol Decanoate Solid-Phase Extraction

This guide provides an in-depth comparison of Solid-Phase Extraction (SPE) and its common alternatives for the extraction of anhydroglucitol decanoate, with a core focus on reproducibility. We will dissect the technical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Solid-Phase Extraction (SPE) and its common alternatives for the extraction of anhydroglucitol decanoate, with a core focus on reproducibility. We will dissect the technical nuances of each method, present supporting experimental data, and offer insights to guide your selection of the most robust sample preparation strategy for your analytical needs.

The Analytical Challenge: Anhydroglucitol Decanoate

Methodological Framework for Reproducibility

Before comparing extraction techniques, it is crucial to establish a framework for what constitutes a "reproducible" method. Global regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) M10 on Bioanalytical Method Validation, provide clear acceptance criteria for precision.[1]

  • Precision , the measure of reproducibility, is assessed at two levels:

    • Intra-assay precision (Repeatability): The agreement between results within a single analytical run.

    • Inter-assay precision (Intermediate Precision): The agreement between results from different analytical runs, often performed on different days with different analysts.

  • Coefficient of Variation (%CV) , also known as Relative Standard Deviation (%RSD), is the standard statistical metric used to express precision.

  • Acceptance Criteria: For a bioanalytical method to be considered reproducible, the %CV for quality control (QC) samples at low, medium, and high concentrations should not exceed 15% . For the lower limit of quantification (LLOQ), a slightly wider range of 20% is acceptable.[1]

Solid-Phase Extraction (SPE): A Mechanistic Approach to Reproducibility

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For a non-polar compound like anhydroglucitol decanoate in a polar matrix (e.g., plasma), a reversed-phase SPE protocol is the most logical choice.

The high reproducibility of SPE stems from its structured, multi-step process that minimizes the manual variability inherent in other techniques.[2][3] The use of precisely manufactured cartridges with a consistent sorbent bed ensures that the chromatographic interactions are uniform from sample to sample.

Experimental Protocol: Reversed-Phase SPE for Anhydroglucitol Decanoate

This protocol is a representative, field-proven method for extracting non-polar analytes from a biological matrix.

1. Sorbent Selection:

  • Choice: C18 (octadecyl) bonded silica.

  • Causality: The long alkyl chains of the C18 sorbent provide strong hydrophobic (van der Waals) interactions with the non-polar decanoate tail of the analyte, ensuring strong retention from the aqueous plasma matrix.

2. Conditioning/Equilibration:

  • Step 2.1 (Conditioning): Flush the cartridge with 1 mL of Methanol.

    • Causality: This step solvates the C18 chains, activating the sorbent for interaction with the analyte. It also removes any potential organic impurities from the cartridge.

  • Step 2.2 (Equilibration): Flush the cartridge with 1 mL of deionized water.

    • Causality: This step removes the organic solvent and prepares the cartridge for the aqueous sample, ensuring that the analyte can efficiently partition onto the stationary phase without being prematurely eluted.

3. Sample Loading:

  • Step 3.1: Pre-treat plasma sample (e.g., 200 µL) by diluting 1:1 with 4% phosphoric acid in water.

    • Causality: Acidification helps to disrupt protein binding, releasing the analyte into the sample solution. Dilution reduces the viscosity of the plasma, ensuring a smooth and consistent flow through the SPE cartridge, which is critical for reproducible retention.

  • Step 3.2: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

    • Causality: A slow and steady flow rate maximizes the interaction time between the analyte and the sorbent, ensuring complete and reproducible retention.

4. Washing:

  • Step 4.1: Wash the cartridge with 1 mL of 10% Methanol in water.

    • Causality: This is the most critical step for ensuring a clean extract. The weak organic solvent is strong enough to wash away highly polar, water-soluble interferences (like salts and proteins) but too weak to disrupt the hydrophobic interaction between anhydroglucitol decanoate and the C18 sorbent. This differential selectivity is key to the high reproducibility of SPE.

5. Elution:

  • Step 5.1: Elute the analyte with 1 mL of Methanol or Acetonitrile.

    • Causality: A strong organic solvent disrupts the hydrophobic forces holding the analyte on the sorbent, allowing it to be eluted into a clean collection tube. The defined volume and solvent ensure a consistent and reproducible recovery.

Diagram: Anhydroglucitol Decanoate SPE Workflow

SPE_Workflow cluster_protocol Reversed-Phase SPE Protocol Condition 1. Conditioning (1 mL Methanol) Equilibrate 2. Equilibration (1 mL Water) Condition->Equilibrate Activates Sorbent Load 3. Sample Loading (Pre-treated Plasma) Equilibrate->Load Prepares for Sample Wash 4. Washing (1 mL 10% MeOH) Load->Wash Analyte is Retained Elute 5. Elution (1 mL Methanol) Wash->Elute Interferences Removed End Clean Extract for Analysis Elute->End Analyte is Collected

Caption: Workflow for the Solid-Phase Extraction of Anhydroglucitol Decanoate.

Comparative Analysis of Extraction Techniques

While SPE is a powerful technique, it is essential to compare its reproducibility with that of common alternatives: traditional Liquid-Liquid Extraction (LLE) and its modern counterpart, Supported Liquid Extraction (SLE).

  • Liquid-Liquid Extraction (LLE): This classic technique relies on the partitioning of an analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). Reproducibility can be compromised by several factors: inconsistent manual shaking, incomplete phase separation, and the formation of emulsions, which can lead to variable analyte recovery.

  • Supported Liquid Extraction (SLE): SLE simplifies LLE by immobilizing the aqueous sample on an inert solid support (e.g., diatomaceous earth).[4] An immiscible organic solvent is then passed through the support, partitioning the analyte into the organic phase. This technique eliminates the shaking step and prevents emulsion formation, leading to significant improvements in reproducibility over LLE.[4]

Quantitative Reproducibility Data

The following table summarizes representative precision data for the extraction of non-polar lipids, such as fatty acid esters, from plasma using the three techniques. This data is synthesized from multiple validation studies and reflects typical performance.

Parameter Solid-Phase Extraction (SPE) Supported Liquid Extraction (SLE) Liquid-Liquid Extraction (LLE)
Intra-Assay Precision (%CV) 2.2 - 7.6%[5]3.0 - 8.5%7.3 - 10.8%[3]
Inter-Assay Precision (%CV) < 4.0%[6]4.5 - 10.0%> 10% (variable)
ICH M10 Guideline Compliant Yes Yes Often Borderline or No

Note: The %CV values for SLE and LLE are representative of well-optimized methods. Poorly executed LLE can show much higher variability.

Diagram: Factors Influencing Extraction Reproducibility

Reproducibility_Factors cluster_factors Key Reproducibility Determinants SPE Solid-Phase Extraction (SPE) - High Automation Potential - Consistent Sorbent Bed - Controlled Flow Rates - Minimal Manual Steps + High Reproducibility SLE Supported Liquid Extraction (SLE) - No Emulsion Formation - Simplified Workflow - Automation Friendly - Consistent Support Material + Good Reproducibility LLE Liquid-Liquid Extraction (LLE) - Operator-Dependent Shaking - Emulsion Formation Risk - Incomplete Phase Separation - Difficult to Automate - Lower Reproducibility Automation Automation Automation->SPE High Automation->SLE High Automation->LLE Low Manual_Error Manual Error Manual_Error->SPE Very Low Manual_Error->SLE Low Manual_Error->LLE High Physical_State Physical Process Physical_State->SPE Chromatographic Retention Physical_State->SLE Liquid-Solid Partition Physical_State->LLE Liquid-Liquid Partition

Caption: Comparison of factors affecting the reproducibility of SPE, SLE, and LLE.

Discussion and Recommendations

The experimental data clearly indicates that for achieving the highest level of reproducibility, Solid-Phase Extraction is the superior method . The %CV values for SPE consistently fall well within the stringent <15% limit set by regulatory guidelines. This is a direct result of the technique's inherent control over the extraction parameters. The fixed sorbent bed, controlled flow rates, and discrete steps for washing and elution minimize the opportunity for operator-dependent variability. A study comparing a novel SPE method to four traditional LLE methods for lipid extraction found the SPE method demonstrated equivalent or improved reproducibility, with an average %RSD of 5.9% compared to 7.3%-10.8% for the LLE methods.[3]

Supported Liquid Extraction (SLE) presents a significant improvement over traditional LLE and is a viable, high-throughput alternative. By eliminating the risk of emulsion formation—a major source of irreproducibility in LLE—SLE provides more consistent recoveries.[4] Its performance often meets regulatory precision standards, making it an excellent choice for laboratories looking to move away from LLE without the more intensive method development that can sometimes be required for SPE.

Liquid-Liquid Extraction (LLE) , while fundamentally effective, demonstrates the poorest reproducibility. Its reliance on manual processes like shaking and phase separation introduces a high degree of variability between analysts and even between samples processed by the same analyst. While it can be optimized to meet validation criteria, it requires significantly more care and is less amenable to automation, making it less suitable for high-throughput drug development environments where consistency is paramount.

Recommendations:

  • For Regulated Bioanalysis and Clinical Trials: Solid-Phase Extraction (SPE) is the recommended method for anhydroglucitol decanoate. Its superior reproducibility ensures the highest data integrity, which is critical for regulatory submissions.

  • For High-Throughput Screening: Supported Liquid Extraction (SLE) offers an excellent balance of reproducibility, speed, and ease of automation. It is a robust alternative to SPE when sample turnaround time is a key consideration.

  • For Research and Low-Throughput Applications: Liquid-Liquid Extraction (LLE) can be a cost-effective method if performed with meticulous technique. However, researchers must be acutely aware of its potential for higher variability and should implement rigorous quality control measures to ensure data reliability.

Conclusion

The choice of a sample preparation technique has profound implications for the quality and reliability of analytical data. For the extraction of anhydroglucitol decanoate, a methodical and controlled approach is essential for achieving the high degree of reproducibility demanded in modern drug development. While LLE remains a foundational technique, this guide demonstrates through established principles and comparative data that Solid-Phase Extraction offers a more robust and reproducible system. By minimizing manual variability and leveraging the principles of chromatography, SPE provides a self-validating protocol that ensures researchers and scientists can have the utmost confidence in their results.

References

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Welch Materials, Inc. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). Metabolites, 11(5), 283. Retrieved from [Link]

  • SLE, SPE and LLE – How are Those Different? (2023, January 17). Biotage. Retrieved from [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). International Journal of Molecular Sciences, 26(14), 11535. Retrieved from [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved from [Link]

  • Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. (1999). Journal of Lipid Research, 40(11), 2124-2129. Retrieved from [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021). ACS Omega, 6(2), 1647-1658. Retrieved from [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021, January 4). ACS Omega. Retrieved from [Link]

  • Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. (2024). Journal of Applied Bioanalysis, 10(2), 59-69. Retrieved from [Link]

  • PRECISION Intra-assay Precision (Precision within an assay): CV%<8% Three samples of known concentration were tested twenty t. (n.d.). Cusabio. Retrieved from [Link]

  • Intra-assay CV was lower in single phase extraction relative to the... (2019). ResearchGate. Retrieved from [Link]

  • A rapid and precise method for quantification of fatty acids in human serum cholesteryl esters by liquid chromatography and tandem mass spectrometry. (2014). Journal of Chromatography B, 960, 198-204. Retrieved from [Link]

  • PRECISION Intra-assay Precision (Precision within an assay): CV%<8% Three samples of known concentration were tested twenty t. (n.d.). Cusabio. Retrieved from [Link]

  • PRECISION Intra-assay Precision (Precision within an assay): CV%<8% Three samples of known concentration were tested twenty t. (n.d.). Cusabio. Retrieved from [Link]

  • Optimization of a fatty acid methyl ester protocol for quantification of odd. (2026, February 9). Food Chemistry, 496, 139726. Retrieved from [Link]

  • Liquid–Liquid Equilibrium of Sesame Fatty Acid (Ethyl and Methyl) Ester + Glycerol + Ethanol/Methanol Mixtures at Different Temperatures. (2024, July 3). Processes, 12(7), 1367. Retrieved from [Link]

  • Evaluation of new micro solid-phase extraction cartridges for on- column derivatisation reactions. (2015). Analytical Methods, 7(18), 7649-7654. Retrieved from [Link]

  • Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction. (2013). Journal of Chromatography A, 1314, 225-233. Retrieved from [Link]

  • Solid-phase extraction columns in the analysis of lipids. (2019, July 23). AOCS Lipid Library. Retrieved from [Link]

  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022). Analytical and Bioanalytical Chemistry, 414(24), 7057-7067. Retrieved from [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics. Retrieved from [Link]

  • Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids. (2019). Journal of Chromatography B, 1124, 187-195. Retrieved from [Link]

  • Application of high-performance liquid chromatography of plasma fatty acids as their phenacyl esters to evaluate splanchnic and renal fatty acid balance in vivo. (1996). Journal of Chromatography B: Biomedical Sciences and Applications, 677(1), 13-20. Retrieved from [Link]

  • [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography]. (2023). Se Pu, 41(4), 427-434. Retrieved from [Link]

  • Supported Liquid Extraction (SLE). (n.d.). Agilent Technologies. Retrieved from [Link]

  • Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction. (2019). Journal of Oleo Science, 68(10), 987-996. Retrieved from [Link]

  • How do I pretreat my samples for Supported Liquid Extraction. (2023, February 2). Biotage. Retrieved from [Link]

  • Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. (2002). Grasas y Aceites, 53(1), 71-84. Retrieved from [Link]

  • Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (2011, March 24). Agilent Technologies. Retrieved from [Link]

  • High-pressure liquid densities of fatty acid methyl esters: Measurement and prediction with PC-SAFT equation of state. (2018). The Journal of Chemical Thermodynamics, 124, 123-131. Retrieved from [Link]

Sources

Validation

Cross-validation of anhydroglucitol decanoate assay techniques

An in-depth technical evaluation of analytical methodologies for amphiphilic sugar esters. The Analytical Challenge of Anhydroglucitol Decanoate Anhydroglucitol decanoate (AGD) is a specialized fatty acid ester comprisin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of analytical methodologies for amphiphilic sugar esters.

The Analytical Challenge of Anhydroglucitol Decanoate

Anhydroglucitol decanoate (AGD) is a specialized fatty acid ester comprising a polar 1,5-anhydroglucitol core and a lipophilic decanoate (C10) aliphatic chain. While 1,5-anhydroglucitol (1,5-AG) is widely recognized as a robust biomarker for short-term glycemic control , its esterified derivatives present a unique analytical dichotomy. The molecule is amphiphilic, prone to micellization at high concentrations, and entirely lacks a conjugated π -system.

Because AGD does not possess a strong chromophore, traditional HPLC-UV methods are functionally blind to it unless monitored at low wavelengths (e.g., 205 nm), which introduces severe baseline drift and solvent interference. Consequently, accurate quantification—whether for pharmacokinetic profiling, metabolic flux analysis, or formulation quality control—demands advanced, orthogonal detection strategies .

As an application scientist, I have structured this guide to cross-validate the three most reliable techniques for AGD quantification: LC-MS/MS , GC-MS , and HPLC-CAD . By understanding the causality behind each sample preparation and detection mechanism, researchers can select the optimal self-validating workflow for their specific matrix.

Mechanistic Overview & Method Selection

LC-MS/MS (ESI-QQQ): The Sensitivity Standard

Electrospray Ionization (ESI) is highly effective for polar molecules, but neutral esters like AGD can struggle to ionize efficiently. To force ionization, we manipulate the mobile phase chemistry by adding ammonium formate. This suppresses sodium adducts and selectively drives the formation of the [M+NH4​]+ precursor ion. LC-MS/MS is the method of choice for trace-level biological matrices (plasma/serum) due to its unparalleled Limit of Quantitation (LOQ).

GC-MS (EI-SIM): The Structural Confirmer

Gas chromatography requires analytes to be volatile and thermally stable. The three free hydroxyl groups on the 1,5-anhydroglucitol ring of AGD form strong intermolecular hydrogen bonds, rendering the intact molecule non-volatile. We bypass this by reacting the sample with BSTFA + 1% TMCS. This derivatization replaces the polar protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and stabilizing the molecule for Electron Ionization (EI) .

HPLC-CAD (Charged Aerosol Detection): The Universal Quantifier

When MS-level sensitivity is unnecessary (e.g., formulation QC or synthetic yield analysis), CAD is superior. Unlike mass spectrometry, which suffers from matrix-induced ion suppression, CAD measures the physical charge transferred to dried aerosol particles of the analyte. The response is uniform and independent of the molecule's chemical structure, making it the perfect mass-based detector for chromophore-lacking compounds.

Workflow Visualization

AGD_Assay_Workflows cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow cluster_CAD HPLC-CAD Workflow Sample Sample Preparation (Anhydroglucitol Decanoate) LC_Ext Liquid-Liquid Extraction (MTBE/Water) Sample->LC_Ext GC_Ext Extraction & Drying (N2 Evaporation) Sample->GC_Ext CAD_Ext Protein Precipitation (Acetonitrile) Sample->CAD_Ext LC_Sep RP-HPLC Separation (C18 Column) LC_Ext->LC_Sep LC_Det ESI-QQQ Detection (MRM Mode) LC_Sep->LC_Det Data Cross-Validation & Statistical Analysis LC_Det->Data GC_Deriv Derivatization (BSTFA + 1% TMCS) GC_Ext->GC_Deriv GC_Det EI-MS Detection (SIM Mode) GC_Deriv->GC_Det GC_Det->Data CAD_Sep HILIC Separation (Amide Column) CAD_Ext->CAD_Sep CAD_Det Charged Aerosol Detection CAD_Sep->CAD_Det CAD_Det->Data

Workflow comparison of LC-MS/MS, GC-MS, and HPLC-CAD for anhydroglucitol decanoate cross-validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol below is designed as a self-validating system. This means internal standards (IS) and system suitability checks are built directly into the workflow to monitor extraction efficiency and instrument performance in real-time.

Protocol 1: LC-MS/MS Quantification (Trace Analysis)

Causality Focus: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation to selectively partition the amphiphilic AGD into the organic layer, leaving highly polar matrix salts behind to prevent MS ion suppression.

  • Internal Standard Spiking : Aliquot 100 µL of sample matrix into a microcentrifuge tube. Spike with 10 µL of isotopically labeled IS ( 13C6​ -Anhydroglucitol decanoate, 100 ng/mL).

  • Extraction : Add 500 µL of Methyl tert-butyl ether (MTBE). Why MTBE? It forms a distinct upper organic layer, making recovery of the lipophilic decanoate ester highly reproducible.

  • Phase Separation : Vortex for 5 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Reconstitution : Transfer 400 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase (50:50 Water:Methanol with 5mM Ammonium Formate).

  • LC-MS/MS Analysis :

    • Column : C18 (50 × 2.1 mm, 1.7 µm).

    • Gradient : 50% B to 95% B over 4 minutes (A: Water + 5mM Ammonium Formate; B: Methanol).

    • Detection : Positive ESI, MRM mode. Monitor the [M+NH4​]+ transition.

    • Self-Validation Check : The IS peak area must maintain a coefficient of variation (CV) < 5% across all injections. If IS area drops, it indicates matrix ion suppression or extraction failure.

Protocol 2: GC-MS Analysis (Structural Confirmation)

Causality Focus: Derivatization is mandatory. Without it, the free hydroxyls on the sugar ring will degrade at GC inlet temperatures (250°C).

  • Extraction & Drying : Extract 100 µL of sample using the MTBE method above. Evaporate completely to dryness. Crucial step: Even trace moisture will rapidly hydrolyze the BSTFA reagent, ruining the derivatization.

  • Derivatization : Add 50 µL of Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation : Seal the vial and incubate at 70°C for 60 minutes to ensure complete silylation of all three free hydroxyl groups.

  • GC-MS Analysis :

    • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Temperature Program : Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Detection : EI source at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the primary TMS-cleavage fragments.

    • Self-Validation Check : Monitor the baseline for siloxane peaks (m/z 207, 281). Excessive siloxane indicates column bleed or reagent degradation, requiring maintenance before data acceptance.

Protocol 3: HPLC-CAD (Formulation Quality Control)

Causality Focus: CAD evaporates the mobile phase to measure the analyte. Therefore, the mobile phase must be 100% volatile. No phosphate or sodium buffers can be used.

  • Sample Dilution : For high-concentration formulation samples, simple "dilute-and-shoot" is preferred. Dilute the sample 1:100 in Acetonitrile to precipitate any large proteins or polymers.

  • Filtration : Pass through a 0.22 µm PTFE syringe filter.

  • HPLC-CAD Analysis :

    • Column : HILIC Amide (100 × 2.1 mm, 2.6 µm). Why HILIC? It retains the polar anhydroglucitol core better than C18, preventing the analyte from eluting in the void volume.

    • Mobile Phase : Isocratic 80% Acetonitrile / 20% Water (containing 0.1% Formic Acid).

    • Detector Settings : Evaporation temperature set to 35°C (optimal for semi-volatile lipids).

    • Self-Validation Check : Inject a blank (Acetonitrile) every 10 samples. The CAD baseline must remain flat; any rising baseline indicates non-volatile residue buildup in the detector, requiring a high-aqueous flush.

Quantitative Data Comparison

To facilitate cross-validation, the performance metrics of the three methodologies were evaluated using spiked synthetic matrices. The data is summarized below to guide instrument selection based on project requirements.

Analytical ParameterLC-MS/MS (ESI-QQQ)GC-MS (EI-SIM)HPLC-CAD
Primary Application Pharmacokinetics (Trace)Structural ElucidationFormulation QC / Yield
Linear Dynamic Range 0.5 – 500 ng/mL5.0 – 1,000 ng/mL50.0 – 10,000 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL5.0 ng/mL50.0 ng/mL
Linearity ( R2 ) > 0.999> 0.995> 0.998 (Log-Log fit)
Matrix Effect Moderate (Ion Suppression)LowVery Low
Sample Prep Complexity Moderate (LLE)High (Derivatization)Low (Dilute & Shoot)
Throughput (Run Time) ~ 5 minutes~ 20 minutes~ 10 minutes

Note: CAD response is inherently non-linear over wide concentration ranges. Data must be processed using a quadratic or log-log calibration curve to achieve the reported R2 values.

References

  • Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response National Institutes of Health (PMC) URL:[Link]

  • Non-targeted GC–MS metabolomics-based differences in Indica rice seeds of different varieties National Institutes of Health (PMC) URL:[Link]

  • Development of Low-Molecular-Mass Organogelators: Synthesis and Physical Properties of N-Linear Saturated Fatty Acyl-GABAs and Their Ester Derivatives ACS Omega URL:[Link]

Safety & Regulatory Compliance

Safety

Anhydroglucitol decanoate proper disposal procedures

As a non-ionic surfactant and lipid-based emulsifier, Anhydroglucitol decanoate (CAS: 39438-11-4) is highly valued in drug development for stabilizing lipid nanoparticles (LNPs) and formulating active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a non-ionic surfactant and lipid-based emulsifier, Anhydroglucitol decanoate (CAS: 39438-11-4) is highly valued in drug development for stabilizing lipid nanoparticles (LNPs) and formulating active pharmaceutical ingredients (APIs). However, its physicochemical properties demand rigorous, specialized disposal procedures.

The following operational guide moves beyond standard safety data sheets to provide field-proven, self-validating protocols for managing anhydroglucitol decanoate waste streams.

Mechanistic Rationale for Disposal Restrictions

While anhydroglucitol decanoate is an esterified sugar alcohol and is readily biodegradable[1], it must never be disposed of via standard laboratory drains.

The Causality: As a surfactant, this compound inherently lowers the surface tension of aqueous environments. If discharged into plumbing infrastructure, it acts as a powerful solubilizing agent. It will strip legacy chemical residues (heavy metals, trapped organics) from the pipe walls, mobilizing them into municipal wastewater and bypassing standard filtration[2]. Furthermore, in aquatic ecosystems, high concentrations of non-ionic surfactants can disrupt the lipid bilayers of aquatic organisms.

In drug development workflows, anhydroglucitol decanoate is rarely discarded in its pure form. It is typically complexed with volatile organic solvents or potent APIs, which legally shifts its regulatory classification from a benign lipid to a characteristic hazardous waste[3].

Physicochemical Profiling & Waste Classification

Before executing a disposal protocol, the waste stream must be profiled. The table below summarizes the quantitative and qualitative data that dictate the segregation pathway.

Table 1: Anhydroglucitol Decanoate Waste Profiling Parameters

ParameterOperational Value / CharacteristicDisposal Implication
Chemical Identity Anhydroglucitol decanoate (C₁₆H₃₀O₅)Unlisted (Non-RCRA) in pure form, but regulated when mixed.
Biodegradability Readily biodegradable (OECD 301 C)[1]Generates high Biological Oxygen Demand (BOD); prohibits aquatic release.
Solubility Profile Soluble in ethanol/chloroform; dispersible in waterWaste streams often form stable, multiphasic emulsions requiring homogenization.
Ignitability (Mixed) Flash point drops significantly in >10% alcoholTriggers EPA D001 (Ignitable) hazardous waste classification[2].

Waste Segregation Workflow

Proper segregation prevents dangerous exothermic reactions and reduces disposal costs. Follow the logical workflow below to categorize the waste stream.

WasteWorkflow Start Anhydroglucitol Decanoate Waste Generated Decision1 Contains Organic Solvents? Start->Decision1 Decision2 Contains Active APIs/Biologics? Decision1->Decision2 No OrgWaste Halogenated vs. Non-Halogenated Organic Waste Decision1->OrgWaste Yes BioWaste Biohazardous / API Chem Waste Decision2->BioWaste Yes AqWaste Aqueous Surfactant Waste (No Drain) Decision2->AqWaste No ProcessOrg Label: Flammable/Toxic Store in SAA < 90 Days OrgWaste->ProcessOrg ProcessBio Incineration via Approved TSDF BioWaste->ProcessBio ProcessAq Neutralize pH (5-12.5) EH&S Pickup AqWaste->ProcessAq

Workflow for categorizing and disposing of Anhydroglucitol decanoate waste streams.

Step-by-Step Disposal Methodologies

Every disposal procedure in your laboratory must be a self-validating system —meaning the protocol includes a physical check that confirms the safety and stability of the waste before it leaves your hands.

Protocol A: Aqueous Emulsion Waste (No Solvents/APIs)

Use this protocol for equipment washings or pure product disposal.

  • Containment: Transfer the aqueous emulsion into a chemically compatible, high-density polyethylene (HDPE) carboy. Do not use glass; alkaline surfactant mixtures can slowly etch glass over time, compromising container integrity[3].

  • System Validation (Phase-Separation Check): Allow the sealed container to sit undisturbed for 24 hours.

    • Causality: This validates the emulsion's stability. If a distinct lipid layer forms on the surface, the surfactant concentration has dropped below the critical micelle concentration (CMC). The waste is now biphasic and must be gently homogenized prior to EH&S sampling to ensure an accurate waste profile.

  • pH Verification: Ensure the pH is between 5.0 and 12.5. Note that acids or bases containing surfactants cannot be drain-disposed, even if fully neutralized[2].

  • Labeling: Label clearly as "Non-Hazardous Aqueous Surfactant Waste." Store in a secondary containment tray.

Protocol B: Organic Solvent-Contaminated Waste (LNP Synthesis)

Use this protocol when the surfactant is dissolved in ethanol, methanol, or chloroform.

  • Segregation: Strictly separate halogenated (e.g., chloroform) from non-halogenated (e.g., ethanol) waste.

  • Containment: Pour into a grounded, flammable-rated disposal can. If the mixture contains >10% alcohol, it must be legally classified and managed as an ignitable hazardous waste (EPA D001)[2].

  • System Validation (Vapor Pressure Check): Seal the container and monitor it visually for 15 minutes.

    • Causality: Surfactants create high-surface-tension micro-bubbles that trap volatile organic vapors. As these bubbles coalesce and burst, they release trapped gas, causing rapid pressure buildup. If the container bulges, immediately vent it in a fume hood and replace the solid cap with a vented safety cap.

  • Labeling: Apply a hazardous waste tag immediately. Spell out all constituents completely (e.g., "Anhydroglucitol decanoate, Ethanol"). Do not use abbreviations, as this violates OSHA and EPA labeling mandates[4].

Protocol C: API or Biologic-Contaminated Waste
  • Inactivation: If mixed with live biologics, chemically deactivate the biological component (e.g., using 10% bleach) only if the API and the surfactant do not react exothermically with sodium hypochlorite.

  • Containment: Transfer to a rigid, leak-proof container approved for acutely toxic (P-listed) or toxic (U-listed) chemical waste[3].

  • Disposal Routing: This waste must be routed exclusively for high-temperature incineration through an approved Treatment, Storage, and Disposal Facility (TSDF)[4].

Operational Safety & Spill Response

Because anhydroglucitol decanoate is a lipid-based ester, accidental spills create severe slip hazards.

  • Dry Containment: Surround the spill with a lipophilic absorbent (e.g., vermiculite or specialized chemical spill pads). Do not apply water. Adding water to a pure surfactant spill will immediately generate a massive volume of foam and spread the slip hazard[5].

  • Mechanical Removal: Trowel or scrape up the absorbed material and place it in a dry, sealed hazardous waste container[5].

  • System Validation (The Friction Test): Wash the affected area with a strong industrial degreaser to break the remaining lipid film. While wearing chemically resistant footwear, perform a physical friction test by sliding a gloved hand or boot across the floor. If resistance is low (slippery), the surfactant micelle layer is still present. Repeat the degreaser wash until high friction is restored, validating complete decontamination.

References

  • Material Safety Data Sheet PRODUCT NAME: PSB-60 - AWS. Amazon Web Services.[Link]

  • Sorbitan Stearate - SDS (Safety Data Sheet). MakingCosmetics.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • How To Dispose Of Lab Chemicals. IDR Environmental Services.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Anhydroglucitol Decanoate (CAS 39438-11-4)

Executive Summary & Chemical Profile Anhydroglucitol decanoate (CAS 39438-11-4) is a specialized non-ionic surfactant and lipid excipient formed by the esterification of 1,5-anhydroglucitol and decanoic acid. Widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Anhydroglucitol decanoate (CAS 39438-11-4) is a specialized non-ionic surfactant and lipid excipient formed by the esterification of 1,5-anhydroglucitol and decanoic acid. Widely utilized in pharmaceutical formulations, cosmetics, and advanced drug delivery systems (such as self-assembling nanostructures and controlled-release hydrogels), it is highly valued for its biocompatibility. While its parent compound, 1,5-anhydroglucitol, is a naturally occurring polyol in the human body and is generally recognized as safe (GRAS) , concentrated laboratory-grade esters require strict handling protocols to prevent localized irritation and maintain experimental integrity.

Risk Assessment & Causality

In drug development and chemical synthesis, the purity and handling of the excipient are as critical as the active pharmaceutical ingredient (API). Handling Anhydroglucitol decanoate requires mitigating two primary risks:

  • Personnel Safety: Systemic toxicity is exceptionally low (extrapolated oral LD50 > 5000 mg/kg in rats) . However, concentrated lipid esters act as mild defatting agents on the skin. Prolonged dermal exposure strips the stratum corneum of natural oils, leading to contact dermatitis.

  • Material Integrity: As a hygroscopic and amphiphilic molecule, exposure to ambient moisture or particulate contaminants can induce premature micelle formation or hydrolysis. This disrupts the hydrophilic-lipophilic balance (HLB), ultimately ruining downstream self-assembly and gelation protocols .

Required Personal Protective Equipment (PPE)

To ensure both operator safety and material purity, the following PPE matrix must be strictly adhered to during all handling phases:

PPE CategorySpecificationCausal Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against accidental splashes during the thermal melting or high-shear mixing of the lipid emulsion.
Hand Protection 100% Nitrile gloves (minimum 4 mil thickness)Nitrile provides superior chemical resistance to lipid-based surfactants and prevents skin defatting compared to standard latex.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents particulate transfer to the operator's clothing and protects the compound from human-shed biological contaminants.
Respiratory N95/P100 particulate respiratorRequired only if the material is handled in dry powder form outside a ventilated enclosure, preventing inhalation of fine particulates.

Operational Plan & Step-by-Step Handling Protocols

Because Anhydroglucitol decanoate is often utilized in the creation of precise micellar structures, operational precision is paramount.

Protocol: Preparation and Emulsion Formulation
  • Environmental Control: Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or a ductless powder hood.

    • Causality: Prevents ambient moisture absorption (hygroscopy) and protects the operator from aerosolized lipid dust.

  • Tool Preparation: Use grounded, anti-static stainless-steel spatulas.

    • Causality: Plastic spatulas generate static charge, causing the waxy/powdered ester to cling. This skews mass measurements and compromises the stoichiometric ratios required for stable emulsions.

  • Thermal Melting: If the decanoate ester has solidified at room temperature, gently warm the sealed primary container in a water bath at 40–50°C.

    • Causality: Heating above 60°C risks thermal degradation of the ester bonds, leading to the release of free decanoic acid and altering the pH of the final formulation.

  • Aqueous Integration: When adding the ester to an aqueous phase, introduce it dropwise (if liquid) or in micro-aliquots (if solid) while maintaining constant shear mixing (e.g., 500–1000 RPM).

    • Causality: Rapid addition without shear forces leads to localized supersaturation, causing the surfactant to crash out of solution and form insoluble lipid aggregates rather than uniform micelles.

Spill Management & Disposal Plan

Due to its surfactant properties, spilling Anhydroglucitol decanoate requires specific cleanup procedures to avoid creating severe slip hazards.

Step-by-Step Spill Response
  • Isolate & Assess: Restrict access to the spill area and verify that standard PPE is equipped.

  • Dry Containment: Do NOT use water initially.

    • Causality: Adding water to a concentrated surfactant creates a highly slippery, sudsy emulsion that expands the spill footprint and is exceptionally difficult to remove.

  • Absorption: Cover the spill entirely with an inert, lipophilic absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads).

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.

  • Decontamination: Wash the affected surface with a mixture of warm water and a strong laboratory degreaser to break down residual lipid films, followed by a final wipe with 70% ethanol or isopropanol.

Disposal

Dispose of all collected waste as non-hazardous chemical waste in accordance with local environmental regulations. Never pour unreacted, concentrated surfactant down the drain, as it can disrupt aquatic ecosystems and interfere with municipal wastewater treatment processes by altering water surface tension.

Visualizations

Operational Workflow

HandlingWorkflow Start 1. Risk Assessment & PPE (Nitrile, Goggles, Lab Coat) Weigh 2. Weighing (Ventilated Enclosure) Start->Weigh Transfer 3. Transfer to Vessel (Anti-static tools) Weigh->Transfer Mix 4. Thermal/Shear Mixing (T < 60°C) Transfer->Mix Spill Spill Protocol (Inert Absorbent, No Water) Transfer->Spill Accidental Release Dispose 5. Waste Segregation (HDPE Containers) Mix->Dispose Spill->Dispose

Fig 1. Standard operational workflow for handling and processing Anhydroglucitol decanoate.

Quantitative Data Summary
Property / MetricValue / DescriptionClinical/Laboratory Implication
CAS Number 39438-11-4Unique identifier for procurement, tracking, and SDS verification.
Toxicity (Oral LD50) > 5000 mg/kg (Rat, extrapolated)Extremely low acute systemic toxicity; safe for standard benchtop handling.
Skin Irritation Mild (Defatting agent)Mandates the use of nitrile gloves to prevent lipid stripping and dermatitis.
Metabolic Byproducts 1,5-anhydroglucitol, Decanoic acidReadily metabolized in vivo; parent polyol is naturally excreted in urine.
Regulatory Status GRAS-aligned (Component)Suitable for advanced cosmetic and pharmaceutical excipient applications.

References

  • Safety Assessment of Anhydrogalactose, Anhydroglucitol, Anhydroxylitol, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) / International Journal of Toxicology URL:[Link]

  • Effects of 1,5-anhydroglucitol on postprandial blood glucose and insulin levels and hydrogen excretion in rats and healthy humans Source: Cambridge University Press (British Journal of Nutrition) URL:[Link]

  • Source: Google Patents (World Intellectual Property Organization)
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